Product packaging for 2-(4-Nitrophenyl)benzoic acid(Cat. No.:CAS No. 18211-41-1)

2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835
CAS No.: 18211-41-1
M. Wt: 243.21 g/mol
InChI Key: IVKKQTQLZURECG-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)benzoic acid is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B095835 2-(4-Nitrophenyl)benzoic acid CAS No. 18211-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKKQTQLZURECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293030
Record name 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18211-41-1
Record name 18211-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(4-nitrophenyl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The document details two prominent and effective methods for its preparation: the Ullmann Condensation and the Suzuki-Miyaura Coupling. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with detailed experimental protocols, comparative data, and a clear understanding of the underlying chemical principles.

Introduction

This compound is a biphenyl derivative characterized by a carboxylic acid group and a nitro group on adjacent phenyl rings. This substitution pattern makes it a valuable precursor for the synthesis of a variety of complex organic molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens up pathways to a diverse range of heterocyclic compounds and other derivatives with potential biological activity. The carboxylic acid moiety provides a handle for amide bond formation and other transformations.

This guide will explore two powerful synthetic strategies for the construction of the biaryl scaffold of this compound: the classic copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are presented below, each with its distinct advantages and considerations.

Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of carbon-carbon bonds between two aryl halides, catalyzed by copper.[1] While traditionally requiring harsh reaction conditions such as high temperatures, modern modifications have improved its applicability.[1] For the synthesis of this compound, this reaction typically involves the coupling of a 2-halobenzoic acid with a nitro-substituted aryl halide.[1]

Reaction Scheme:

The mechanism is believed to proceed through the formation of an organocopper intermediate.[1] Despite its historical significance, the Ullmann condensation can be limited by the high reaction temperatures and the need for stoichiometric amounts of copper, which can affect functional group tolerance.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide. This method generally offers higher yields, milder reaction conditions, and greater functional group tolerance compared to the Ullmann condensation. For the synthesis of this compound, this involves the coupling of a 2-halobenzoic acid with 4-nitrophenylboronic acid.

Reaction Scheme:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Ullmann condensation and Suzuki-Miyaura coupling.

Ullmann Condensation Protocol

This protocol is adapted from a general procedure for the synthesis of N-phenylanthranilic acid and is applicable to the synthesis of this compound.

Materials:

  • 2-Bromobenzoic acid

  • 1-Iodo-4-nitrobenzene

  • Copper powder (activated)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Filter the mixture through a pad of celite to remove the copper catalyst and other insoluble materials.

  • Acidify the filtrate to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • 2-Bromobenzoic acid

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (or another suitable base like sodium carbonate or cesium carbonate)

  • 1,4-Dioxane (or another suitable solvent like toluene or DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and the chosen base (e.g., potassium carbonate, 2.0 eq).

  • Add the palladium catalyst, which can be a pre-formed complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), or generated in situ by adding palladium(II) acetate (0.03 eq) and a ligand such as triphenylphosphine (0.12 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

  • Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Properties of Key Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-Bromobenzoic acidC₇H₅BrO₂201.02White to off-white crystalline powder
1-Iodo-4-nitrobenzeneC₆H₄INO₂249.01Yellow crystalline solid
4-Nitrophenylboronic acidC₆H₆BNO₄166.93Yellow to brown powder
Potassium CarbonateK₂CO₃138.21White hygroscopic powder
Palladium(II) AcetateC₄H₆O₄Pd224.50Yellow-brown to orange powder
TriphenylphosphineC₁₈H₁₅P262.29White crystalline solid

Table 2: Properties and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₃H₉NO₄
Molar Mass 243.21 g/mol [1]
Appearance Pale yellow solid
Melting Point 224-226 °C
¹H NMR (DMSO-d₆, δ) ~13.1 (s, 1H, COOH), 8.3 (d, 2H), 7.8-7.5 (m, 6H)
¹³C NMR (DMSO-d₆, δ) ~168 (C=O), 148, 147, 140, 132, 131, 130, 129, 128, 124
IR (KBr, cm⁻¹) ~3400-2500 (O-H stretch), 1690 (C=O stretch), 1520 & 1350 (NO₂ stretch)

Note: The spectroscopic data provided are approximate values based on structurally similar compounds and may vary slightly depending on the solvent and experimental conditions.

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

// Nodes A [label="2-Halobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="1-Iodo-4-nitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Copper Catalyst\n(Cu powder)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Base\n(K₂CO₃)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; E [label="Solvent\n(DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Reaction Mixture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Reflux\n(150-160 °C)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Workup\n(Acidification & Filtration)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Crude Product", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Recrystallization\n(Ethanol/Water)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> F; B -> F; C -> F; D -> F; E -> F; F -> G -> H -> I -> J -> K; } .dot Caption: Ullmann Condensation Workflow.

// Nodes A [label="2-Bromobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="4-Nitrophenylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Palladium Catalyst\n(e.g., Pd(OAc)₂/PPh₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Base\n(e.g., K₂CO₃)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; E [label="Solvent\n(Dioxane/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Reaction Mixture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Heating\n(80-100 °C)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Workup\n(Extraction)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Crude Product", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Column Chromatography", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> F; B -> F; C -> F; D -> F; E -> F; F -> G -> H -> I -> J -> K; } .dot Caption: Suzuki-Miyaura Coupling Workflow.

// Nodes Pd0 [label="Pd(0)Ln", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="2-Bromobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdXLn [label="Ar-Pd(II)-X\n(Ln)", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH2 [label="4-Nitrophenylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; ArPdArLn [label="Ar-Pd(II)-Ar'\n(Ln)", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; ArAr [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> ArPdXLn [label=" Oxidative\n Addition", fontcolor="#5F6368"]; ArX -> ArPdXLn [style=dashed, arrowhead=none]; ArPdXLn -> ArPdArLn [label=" Transmetalation", fontcolor="#5F6368"]; ArBOH2 -> ArPdArLn [style=dashed, arrowhead=none]; Base -> ArPdArLn [style=dashed, arrowhead=none]; ArPdArLn -> Pd0 [label=" Reductive\n Elimination", fontcolor="#5F6368"]; ArPdArLn -> ArAr [style=dashed, arrowhead=open]; } .dot Caption: Suzuki-Miyaura Catalytic Cycle.

Conclusion

This technical guide has detailed two robust and effective methods for the synthesis of this compound. The Ullmann condensation represents a classic approach, while the Suzuki-Miyaura coupling offers a more modern, versatile, and often higher-yielding alternative. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The provided experimental protocols and comparative data serve as a valuable resource for chemists and researchers in the synthesis of this important chemical intermediate and its derivatives. Further optimization of the presented conditions may be necessary to achieve the desired yield and purity for specific applications.

References

A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Nitrophenyl)benzoic acid (CAS No. 18211-41-1) is a biaryl carboxylic acid of significant interest in synthetic and medicinal chemistry. Its structure, featuring a nitro-substituted phenyl ring linked to a benzoic acid moiety, provides two distinct and versatile functional groups for a wide array of chemical transformations. The biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in drug discovery, as this scaffold is capable of binding to multiple biological targets.[1] This technical guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Detailed experimental data for the primary physical properties of this compound are not extensively reported in the available literature. However, its fundamental identifiers are well-established.

PropertyValueReference
CAS Number 18211-41-1[1]
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.21 g/mol [1]
InChI Key IVKKQTQLZURECG-UHFFFAOYSA-N[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Analysis

TechniqueExpected Features
¹H NMR - Aromatic Protons: Complex multiplets in the aromatic region (approx. δ 7.4-8.4 ppm). The protons on the nitrophenyl ring would likely appear as two distinct doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoic acid ring would show more complex splitting patterns. - Carboxylic Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may not be observed depending on the solvent and concentration.
¹³C NMR - Carbonyl Carbon: A signal for the carboxylic acid carbon (C=O) typically appears in the δ 165-175 ppm range. - Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon attached to the nitro group (C-NO₂) would be significantly downfield, while the quaternary carbons of the biaryl linkage would also be distinct.
IR Spectroscopy - O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically in the 2500-3300 cm⁻¹ range. - C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹. - N-O Stretch (NO₂): Two strong, characteristic absorptions for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. - C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 243.21). - Fragmentation: Characteristic fragmentation patterns would include the loss of -OH (m/z = 226), -COOH (m/z = 198), and -NO₂ (m/z = 197).

Chemical Reactivity and Key Transformations

The dual functionality of this compound allows for selective modifications at either the nitro group or the carboxylic acid group.

Reduction of the Nitro Group

A common and synthetically useful transformation is the reduction of the nitro group to a primary amine, yielding 2-(4-aminophenyl)benzoic acid. This reaction opens pathways to further derivatization, such as amide or sulfonamide formation. Common reducing agents include:

  • Catalytic hydrogenation with Palladium on carbon (Pd/C) and a hydrogen source.[1]

  • Tin(II) chloride (SnCl₂) in the presence of a strong acid.[1]

  • Iron (Fe) powder in an acidic medium like acetic acid or dilute HCl.[1]

Figure 1. Reduction of the nitro group to form an amino derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters and amides. These reactions are fundamental for modifying the compound's physicochemical properties.

  • Esterification: Can be achieved by reacting with an alcohol under acidic conditions (e.g., Fischer esterification).

  • Amidation: A more efficient route involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide with high efficiency.[1] Direct coupling with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) is also a common method.[1]

G cluster_products Products start This compound Ester Ester Derivative start->Ester R-OH, H⁺ Amide Amide Derivative start->Amide 1. SOCl₂ 2. R₂NH

Figure 2. General reactivity of the carboxylic acid functional group.

Synthetic Methodologies

The key challenge in synthesizing this compound is the formation of the C-C bond between the two aromatic rings.

Classical Route: Ullmann Condensation

The Ullmann reaction is a classic method for forming biaryl compounds, involving the copper-catalyzed coupling of two aryl halides at high temperatures.[1][2] While effective, this method often requires harsh conditions and stoichiometric amounts of copper.

  • To a dry flask, add 2-iodobenzoic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), potassium carbonate (2.5 eq), and copper powder (2.0 eq).

  • The flask is flushed with an inert gas (e.g., Nitrogen or Argon).

  • High-boiling point solvent such as DMF or nitrobenzene is added, and the mixture is heated to 180-200 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered to remove copper salts.

  • The filtrate is washed with dilute HCl to remove basic impurities and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

G cluster_reactants Reactants cluster_process Process r1 2-Iodobenzoic Acid p1 Heat to 180-200 °C in DMF under N₂ r1->p1 r2 1-Bromo-4-nitrobenzene r2->p1 r3 Copper Powder (Catalyst/Promoter) r3->p1 p2 Aqueous Workup (Acid Wash) p1->p2 p3 Purification (Chromatography/Recrystallization) p2->p3 product This compound p3->product

Figure 3. Workflow for a representative Ullmann condensation synthesis.

Modern Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a more modern and versatile method that utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid in the presence of a base.[3] This reaction typically proceeds under milder conditions with higher functional group tolerance compared to the Ullmann reaction.

  • In a reaction vessel, dissolve 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).[4]

  • Degas the solution by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (4-12 hours).

  • After cooling, acidify the mixture with dilute HCl to protonate the product.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate the solvent, and purify the crude solid by column chromatography or recrystallization.

SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii Ar¹-Pd(II)L₂-X ox_add->pd_ii trans Transmetalation pd_ii->trans pd_ii_ar2 Ar¹-Pd(II)L₂-Ar² trans->pd_ii_ar2 red_elim Reductive Elimination pd_ii_ar2->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) red_elim->product ar1x Ar¹-X (2-Halobenzoic Acid) ar1x->ox_add ar2b Ar²-B(OH)₂ (4-Nitrophenylboronic Acid) + Base ar2b->trans

Figure 4. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound is primarily used as a versatile intermediate in organic synthesis.

  • Pharmaceutical Synthesis: The core structure is a key component in the synthesis of more complex molecules with potential biological activity. The related 2-(4-methylphenyl)benzoic acid, for example, is a crucial intermediate in the industrial synthesis of "Sartans," a major class of antihypertensive drugs.[1] The ability to reduce the nitro group to an amine allows for its use as a scaffold to build diverse molecular libraries for drug screening.

  • Dye and Pigment Industry: Aromatic nitro compounds are foundational in the production of dyes. The chromophoric properties of the nitrophenyl group can be utilized in the synthesis of various colorants.

  • Materials Science: The electronic properties imparted by the electron-withdrawing nitro group make this and similar molecules candidates for the design of functional materials with specific optical or electronic characteristics.

Conclusion

This compound is a valuable chemical building block characterized by its dual functionality. While detailed physical property data is sparse, its chemical reactivity is well-understood and predictable. The ability to selectively manipulate both the carboxylic acid and the nitro group, combined with robust modern synthetic routes like the Suzuki-Miyaura coupling, ensures its continued importance as an intermediate in the development of pharmaceuticals, dyes, and advanced materials.

References

Spectroscopic and Analytical Profile of 2-(4-nitrophenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-(4-nitrophenyl)benzoic acid. This biphenyl carboxylic acid derivative is of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and further application in research and development.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.21 g/mol [1]
CAS Number 18211-41-1[1]
Appearance Expected to be a solid
Melting Point Not available in the provided search results
Solubility Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents.

Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to display complex multiplets in the aromatic region due to the coupling between the protons of the two phenyl rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 13.0Singlet (broad)1H-COOH
~8.30Doublet2HProtons ortho to the nitro group
~7.80Doublet2HProtons meta to the nitro group
~7.40 - 7.60Multiplet4HProtons on the benzoic acid phenyl ring
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~168 - 172-COOH
~148C-NO₂
~120 - 145Aromatic carbons
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and nitro functional groups.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1520 and ~1350StrongN-O asymmetric and symmetric stretch (nitro group)
~1600, ~1450Medium-StrongC=C stretch (aromatic)
~1300MediumC-O stretch (carboxylic acid)
~850StrongC-N stretch (nitroaromatic)
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
243[M]⁺ (Molecular ion)
226[M - OH]⁺
197[M - NO₂]⁺
181[M - COOH - H]⁺
152[C₁₂H₈]⁺ (Biphenyl fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids due to its ability to dissolve the sample and the downfield shift of the acidic proton.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • The acidic proton of the carboxylic acid can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -COOH proton signal to disappear due to H-D exchange.[2]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: No specific sample preparation is typically needed for a solid sample when using an ATR-FTIR spectrometer. Ensure the sample is dry.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the obtained spectrum with reference spectra if available.

Alternative Methodology (KBr Pellet):

  • Sample Preparation:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire the IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.[3]

    • The sample is vaporized by heating in the high vacuum of the ion source.[4]

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4]

    • This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).[3]

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy (FTIR-ATR) Sample->IR Direct analysis of solid MS Mass Spectrometry (EI-MS) Sample->MS Vaporize in high vacuum Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report Data_Analysis->Report

Spectroscopic analysis workflow for this compound.

References

2-(4-nitrophenyl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The document details its chemical identifiers, physicochemical properties, and key synthetic and derivatization methodologies. Particular focus is given to established synthetic routes such as the Ullmann condensation and Suzuki-Miyaura coupling, as well as the synthetically crucial reduction of its nitro group. This guide is intended to be a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identifiers and Properties

This compound is a bifunctional molecule featuring a biphenyl scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] The presence of both a carboxylic acid and a nitro group allows for a wide array of chemical modifications.

Table 1: Identifiers for this compound

IdentifierValue
CAS Number 18211-41-1[1]
Molecular Formula C₁₃H₉NO₄[1]
Molecular Weight 243.21 g/mol [1]
IUPAC Name This compound
Synonyms 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid, 2-carboxy-4'-nitro biphenyl
InChI Key IVKKQTQLZURECG-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for 2-Nitrobenzoic acid (CAS 552-16-9)Value for 4-Nitrobenzoic acid (CAS 62-23-7)
Melting Point Data not available146-148 °C237-240 °C
Boiling Point Data not availableData not availableSublimes
Acidity (pKa) Predicted data not availableData not available3.41 (in water)
Solubility Data not availableData not available<0.1 g/100 mL in water at 26 °C

Experimental Protocols

The synthesis of this compound can be approached through several established cross-coupling methodologies. Below are generalized protocols for the Ullmann condensation and Suzuki-Miyaura coupling, which are common methods for forming the biaryl C-C bond central to this molecule's structure.

Synthesis via Ullmann Condensation

The Ullmann reaction is a classical method for creating biaryl compounds through the copper-catalyzed coupling of aryl halides.[1]

  • Reaction Principle: A 2-halobenzoic acid derivative is coupled with a nitro-substituted aryl halide in the presence of a copper catalyst at elevated temperatures.

  • Starting Materials:

    • 2-Bromobenzoic acid or 2-Iodobenzoic acid

    • 1-Bromo-4-nitrobenzene or 1-Iodo-4-nitrobenzene

    • Copper powder or a copper(I) salt (e.g., CuI)

    • A high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene)

    • A base (e.g., K₂CO₃ or KOH)

  • Generalized Procedure:

    • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the 2-halobenzoic acid, the nitro-substituted aryl halide, and the base.

    • Add the copper catalyst to the mixture.

    • Add the solvent and heat the mixture to a high temperature (typically >180 °C) with vigorous stirring for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into acidified water to precipitate the crude product.

    • Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

  • Reaction Principle: This method would involve the coupling of a boronic acid derivative of either the benzoic acid or the nitrobenzene moiety with a halide of the other.

  • Starting Materials:

    • (2-Carboxyphenyl)boronic acid and 1-bromo-4-nitrobenzene OR 2-Bromobenzoic acid and (4-nitrophenyl)boronic acid

    • A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

    • A base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

    • A solvent system (e.g., toluene/water, dioxane/water, or DMF)

  • Generalized Procedure:

    • In a reaction flask, dissolve the boronic acid derivative and the aryl halide in the chosen solvent system.

    • Add the base to the mixture.

    • Purge the mixture with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst and ligand (if separate).

    • Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere for several hours, monitoring by TLC.

    • After completion, cool the mixture and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sulfate (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

A common and synthetically useful transformation of this compound is the reduction of the nitro group to an amino group, yielding 2-(4-aminophenyl)benzoic acid.[1]

  • Reaction Principle: The nitro group is reduced to a primary amine using a suitable reducing agent.

  • Reagents:

    • This compound

    • Reducing agent:

      • Catalytic hydrogenation: H₂ gas with Pd/C catalyst[1]

      • Chemical reduction: SnCl₂ in the presence of a strong acid (e.g., HCl), or Fe powder in an acidic medium (e.g., acetic acid).[1]

    • Solvent (e.g., ethanol, methanol, or ethyl acetate for catalytic hydrogenation; acidic aqueous solution for chemical reduction)

  • Generalized Procedure (Catalytic Hydrogenation):

    • Dissolve this compound in a suitable solvent in a hydrogenation vessel.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

    • Filter the mixture through celite to remove the catalyst.

    • Evaporate the solvent to obtain the crude 2-(4-aminophenyl)benzoic acid.

    • Purify by recrystallization if necessary.

Spectroscopic Data (Reference)

  • ¹H NMR: In the ¹H NMR spectrum of a related compound, 4-phenyl-2-nitrobenzoic acid, distinct signals for the aromatic protons are observed in DMSO-d₆. For this compound, one would expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm).

  • ¹³C NMR: The ¹³C NMR spectrum would show signals for the carboxyl carbon (around δ 165-175 ppm) and multiple signals in the aromatic region (δ 120-150 ppm).

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups. A broad O-H stretching band would be expected around 2500-3300 cm⁻¹, a C=O stretching band around 1700 cm⁻¹, and asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Mandatory Visualizations

// Nodes for Reactants r1 [label="2-Bromobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; r2 [label="(4-nitrophenyl)boronic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for the central process process [label="Suzuki-Miyaura\nCoupling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for the Product p1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Catalysts and Reagents cat [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base\n(e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Solvent\n(e.g., Toluene/H₂O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges r1 -> process; r2 -> process; cat -> process; base -> process; solvent -> process; process -> p1; } .dot Caption: Proposed Suzuki-Miyaura synthesis of this compound.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; process [label="Reduction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-(4-aminophenyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="H₂ / Pd/C", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="SnCl₂ / HCl", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent3 [label="Fe / Acetic Acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_label [label="Reducing Agent", shape=plaintext, fontcolor="#5F6368"];

// Edges start -> process; process -> product; reagent1 -> process; reagent2 -> process; reagent3 -> process;

// Invisible edges for alignment {rank=same; reagent1; reagent2; reagent3; reagent_label} reagent_label -> reagent1 [style=invis]; reagent_label -> reagent2 [style=invis]; reagent_label -> reagent3 [style=invis]; } .dot Caption: Workflow for the reduction of this compound.

References

A Theoretical and Spectroscopic Guide to 2-(4-Nitrophenyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The presence of the nitro group and the carboxylic acid moiety on a flexible biphenyl scaffold imparts unique electronic and structural properties that are of significant interest for designing novel molecular entities. This technical guide provides a comprehensive overview of the theoretical studies, structural characteristics, and spectroscopic properties of this compound and its closely related analogs. Due to the limited availability of direct theoretical studies on this compound, this guide draws upon experimental data and computational studies of similar compounds to provide a predictive framework for its behavior.

Molecular Structure and Conformation

The conformation of this compound is determined by the rotational freedom around the C-C bond connecting the two phenyl rings. Steric hindrance between the ortho-substituents on the two rings and electronic effects of the nitro and carboxylic acid groups play a crucial role in defining the dihedral angle between the phenyl rings.

For this compound, it is anticipated that intramolecular hydrogen bonding between the carboxylic acid group and the nitro group is unlikely due to their positions. The conformation will likely be a balance between the steric repulsion of the ortho-hydrogen on the benzoic acid ring and the pi-conjugation that would favor planarity.

Spectroscopic Properties: A Comparative Analysis

Spectroscopic techniques are essential for characterizing the structure and electronic properties of this compound. By comparing its expected spectral features with those of known nitrobenzoic acid isomers, we can gain valuable insights.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound will be characterized by the vibrational modes of the carboxylic acid group, the nitro group, and the biphenyl backbone. A detailed experimental and theoretical study on 2-, 3-, and 4-nitrobenzoic acids provides a basis for assigning these vibrational bands.[2]

Key Expected Vibrational Modes:

  • Carboxylic Acid Group:

    • O-H stretching: A broad band is expected in the region of 3300-2500 cm⁻¹.

    • C=O stretching: A strong absorption band around 1700-1680 cm⁻¹.

  • Nitro Group:

    • Asymmetric stretching (ν_as(NO₂)): A strong band typically appears in the 1550-1500 cm⁻¹ region.

    • Symmetric stretching (ν_s(NO₂)): A medium to strong band is expected around 1350-1300 cm⁻¹.

  • Aromatic Rings:

    • C-H stretching: Bands above 3000 cm⁻¹.

    • C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region.

The exact positions of these bands will be influenced by the substitution pattern and the conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the protons and carbon atoms in the molecule. Theoretical calculations of NMR chemical shifts for 2-, 3-, and 4-nitrobenzoic acids have shown good correlation with experimental data.[2]

Expected NMR Features:

  • ¹H NMR: The protons on the two aromatic rings will appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

  • ¹³C NMR: The carbon signals will also be in the aromatic region, with the carboxyl carbon appearing at a higher chemical shift (around 165-175 ppm). The carbons attached to the nitro group will also be significantly deshielded.

The following table summarizes the calculated and experimental ¹H and ¹³C NMR chemical shifts for the isomers of nitrobenzoic acid, which can serve as a reference for predicting the spectra of this compound.[2]

Compound¹H Chemical Shifts (ppm) - Experimental¹³C Chemical Shifts (ppm) - Experimental
2-Nitrobenzoic Acid7.72 (t), 7.82 (d), 8.21 (d), 10.7 (s, COOH)124.7, 130.3, 132.8, 134.8, 147.9, 166.1
3-Nitrobenzoic Acid7.81 (t), 8.42 (d), 8.52 (d), 8.81 (s), 11.0 (s, COOH)123.5, 127.8, 130.9, 134.7, 148.1, 164.8
4-Nitrobenzoic Acid8.01 (d), 8.25 (d), 11.2 (s, COOH)124.1, 130.9, 138.9, 149.8, 165.2

Data from a study on nitrobenzoic acids.[2]

Theoretical Calculations: Methodology and Application

While specific theoretical data for this compound is sparse, the methodologies employed for related molecules provide a clear roadmap for future computational studies. Density Functional Theory (DFT) is a widely used method for predicting molecular properties.

Computational Protocol for Structural and Spectroscopic Analysis

A typical computational workflow for investigating the properties of this compound would involve the following steps:

  • Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step is crucial to find the most stable conformation of the molecule.

  • Frequency Calculations: Vibrational frequencies would be calculated at the optimized geometry to predict the IR and Raman spectra. These calculations also confirm that the optimized structure is a true minimum on the potential energy surface.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic transitions and reactivity of the molecule.

The following diagram illustrates a typical computational workflow for theoretical analysis.

Caption: Computational workflow for theoretical analysis.

Potential Signaling Pathways and Drug Development Implications

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The specific substitution pattern of this compound, with its hydrogen bond donors and acceptors, suggests potential interactions with biological macromolecules. For instance, related nitroaromatic compounds have been investigated for their roles in various signaling pathways, often after reduction of the nitro group to an amine.

The reduction of the nitro group to an amino group is a common transformation that can dramatically alter the biological activity of the molecule.[3] This transformation can be achieved through various chemical methods or potentially through enzymatic pathways in vivo.

The following diagram illustrates a hypothetical pathway involving the metabolic activation of this compound.

metabolic_pathway parent This compound metabolite 2-(4-Aminophenyl)benzoic Acid parent->metabolite Nitroreductase target Biological Target (e.g., Enzyme, Receptor) metabolite->target Binding effect Biological Effect target->effect

Caption: Hypothetical metabolic activation pathway.

Conclusion

This technical guide has provided a theoretical and spectroscopic overview of this compound by leveraging data from closely related compounds. While direct experimental and computational studies on this specific molecule are encouraged to validate the predictions made herein, this guide serves as a valuable resource for researchers interested in its synthesis, characterization, and potential applications. The provided methodologies and comparative data offer a solid foundation for future investigations into this intriguing molecule.

References

An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-nitrophenyl)benzoic acid (also known as 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document also provides context through available data on structurally similar compounds. Furthermore, it outlines a detailed, industry-standard experimental protocol for determining the equilibrium solubility of such compounds.

Data Presentation: Solubility of this compound and Related Compounds

For reference and comparative purposes, the following table summarizes the solubility of a structurally related and more extensively studied compound, 4-nitrobenzoic acid. It is crucial to note that while this data provides an indication of the potential solubility behavior, the actual solubility of this compound will differ due to structural variations.

Table 1: Solubility Data for 4-Nitrobenzoic Acid

SolventSolubilityTemperature (°C)
Water<0.1 g/100 mL26
Water0.42 g/L20
Methanol1 g / 12 mLNot Specified
Ethanol1 g / 110 mLNot Specified
Acetone1 g / 20 mLNot Specified
Chloroform1 g / 150 mLNot Specified
Ether1 g / 45 mLNot Specified
BenzeneSlightly SolubleNot Specified
Carbon DisulfideSlightly SolubleNot Specified
Petroleum EtherInsolubleNot Specified

Note: This data is for 4-nitrobenzoic acid and should be used as a qualitative reference only for this compound.

Experimental Protocols: Determining Equilibrium Solubility

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method .[3][4] This method is considered the gold standard and is recommended for its accuracy and ability to achieve true thermodynamic equilibrium.[4]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until the solution reaches saturation and the concentration of the dissolved solid in the solvent becomes constant. This constant concentration represents the equilibrium solubility.

Detailed Methodology

1. Materials and Equipment:

  • Test Compound: Solid form of this compound.

  • Solvents: A range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetone, etc.).[5]

  • Incubator shaker or a temperature-controlled agitator.

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material).

  • Analytical balance.

  • Vials or flasks with secure caps.

  • Calibrated pipettes and tips.

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis.

2. Procedure:

  • Preparation: Prepare the desired solvent systems. For aqueous solubility, buffer solutions (e.g., PBS) at various pH values are often used.[5]

  • Addition of Excess Solid: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the solvent in a vial or flask.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][4]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

    • Filtration: Filter the solution using a syringe filter. It is important to ensure the filter material does not adsorb the solute.

  • Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant. Dilute the sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

3. Confirmation of Equilibrium: To confirm that equilibrium has been achieved, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). If the measured solubility values are consistent over the later time points, it indicates that equilibrium has been reached.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess Compound add_compound Add Compound to Solvent prep_compound->add_compound prep_solvent Prepare Solvent prep_solvent->add_compound agitate Agitate at Constant Temperature (24-72h) add_compound->agitate separate Centrifuge or Filter agitate->separate sample Collect Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify result Calculate Solubility quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

References

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of nitro-substituted benzoic acids. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the properties, experimental protocols, and key applications of these compounds, with a focus on quantitative data and practical methodologies.

Introduction to Nitro-Substituted Benzoic Acids

Nitro-substituted benzoic acids are a class of organic compounds that feature a benzoic acid structure with one or more nitro groups (–NO₂) attached to the benzene ring. The three common isomers are 2-nitrobenzoic acid (ortho-), 3-nitrobenzoic acid (meta-), and 4-nitrobenzoic acid (para-).[1][2] These compounds are of significant commercial and research interest, primarily serving as versatile intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals.[1][3] The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the benzoic acid moiety, most notably increasing its acidity compared to the parent benzoic acid.[2][4] Their utility in drug development stems from their role as precursors to various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory agents, and anesthetics.[3][5]

Physical Characteristics

The physical properties of nitrobenzoic acid isomers vary based on the position of the nitro group. These differences are critical for their separation, purification, and application in various synthetic pathways.

Property2-Nitrobenzoic Acid (ortho-)3-Nitrobenzoic Acid (meta-)4-Nitrobenzoic Acid (para-)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 167.12 g/mol [1]167.12 g/mol [1]167.12 g/mol [1]
Appearance Yellowish-white crystals[1][6]Off-white to yellowish-white crystals[1][7]Pale yellow crystalline compound[5]
Melting Point 146–148 °C[1]139–141 °C[1][8]237–242 °C[1]
Density ~1.58 g/cm³[1]~1.49 g/cm³[1]~1.58 g/cm³[1]
pKa (in water) ~2.16–2.17[1][9]~3.45–3.47[1][8][9]~3.41–3.44[1][9]
Water Solubility ~6.8–7.8 g/L[1]~0.24 g/100 mL (15 °C)[1][8]<0.1 g/100 mL (26 °C)[1]
Solubility in Ethanol SolubleSolubleSoluble
Solubility in Ether SolubleSoluble[7]Soluble[10]
Solubility in Chloroform Soluble[7]Soluble[7]Slightly soluble[10]

Chemical Characteristics

Acidity

The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid functional group by stabilizing the resulting carboxylate anion.[2] Consequently, all three isomers of nitrobenzoic acid are more acidic than benzoic acid (pKa ≈ 4.2).

The position of the nitro group has a significant impact on the acidity:

  • 2-Nitrobenzoic acid is the strongest acid among the three isomers. This is due to the "ortho effect," where the proximity of the nitro group to the carboxylic acid group provides additional stabilization to the conjugate base, possibly through intramolecular hydrogen bonding.[11]

  • 4-Nitrobenzoic acid is slightly more acidic than 3-nitrobenzoic acid .[9][12] This is because the nitro group at the para position can more effectively withdraw electron density from the carboxylate group through resonance, thus stabilizing the conjugate base.

Acidity_Relationship cluster_acidity Relative Acidity 2-Nitrobenzoic_Acid 2-Nitrobenzoic Acid (pKa ≈ 2.17) 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid (pKa ≈ 3.44) 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid (pKa ≈ 3.45) Acidity_Scale Increasing Acidity → Acidity_Order 3-Nitrobenzoic Acid < 4-Nitrobenzoic Acid < 2-Nitrobenzoic Acid Synthesis_Workflow cluster_synthesis Synthesis of m-Nitrobenzoic Acid start Start: Reagents mix_acids Prepare Nitrating Mix (H₂SO₄ + HNO₃, ≤ 0°C) start->mix_acids dissolve_ba Dissolve Benzoic Acid in cold H₂SO₄ (≤ 0°C) start->dissolve_ba nitration Slowly add Nitrating Mix to Benzoic Acid solution (Keep Temp < 5°C) mix_acids->nitration dissolve_ba->nitration stir Stir for 10-15 min in cold bath nitration->stir precipitate Pour onto Ice/Water Slurry stir->precipitate filter_wash Filter and Wash with cold water precipitate->filter_wash dry Dry the Product filter_wash->dry end_product Crude m-Nitrobenzoic Acid dry->end_product Drug_Synthesis_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Final Products (Examples) pNBA 4-Nitrobenzoic Acid pABA 4-Aminobenzoic Acid pNBA->pABA Reduction mNBA 3-Nitrobenzoic Acid mABA 3-Aminobenzoic Acid mNBA->mABA Reduction oNBA 2-Nitrobenzoic Acid oABA Anthranilic Acid (2-Aminobenzoic Acid) oNBA->oABA Reduction Procaine Procaine (Anesthetic) pABA->Procaine Further Synthesis Folic_Acid Folic Acid pABA->Folic_Acid Further Synthesis Analgesics Analgesics & Anti-inflammatories mABA->Analgesics Further Synthesis Cholinesterase_Inhibitors Cholinesterase Inhibitors oABA->Cholinesterase_Inhibitors Further Synthesis

References

An In-depth Technical Guide to Potential Research Areas for 2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Compound: 2-(4-Nitrophenyl)benzoic Acid

2.1 Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₉NO₄

  • Molecular Weight: 243.22 g/mol

  • Appearance: Expected to be a solid at room temperature.

  • Key Features: The molecule possesses a biphenyl backbone with a carboxylic acid group at the 2-position and a nitro group at the 4'-position. The biphenyl-2-carboxylic acid moiety is a well-established pharmacophore found in various approved drugs, suggesting a favorable structural motif for biological activity.[1][2][3][4][5]

2.2 Synthesis

The synthesis of this compound can be achieved through several established cross-coupling methodologies. The two primary routes are the Ullmann condensation and the Suzuki-Miyaura coupling.

2.2.1 Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a suitable coupling partner.[6][7][8][9] For the synthesis of this compound, this would typically involve the reaction of a 2-halobenzoic acid with a nitro-substituted aryl halide.[6]

2.2.2 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[10][11][12][13] This method is widely used for the creation of biaryl compounds and offers mild reaction conditions and high functional group tolerance.[12]

Potential Research Areas and Corresponding Experimental Protocols

Based on the biological activities observed in structurally related compounds and derivatives, the following areas are proposed for investigation.

3.1 Antimicrobial Activity

Derivatives of this compound, such as those incorporating 1,3,4-oxadiazole and thioureide moieties, have demonstrated antimicrobial effects.[14][15][16][17][18] This suggests that the parent compound may also possess intrinsic antibacterial or antifungal properties.

3.1.1 Proposed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][6][10]

  • Materials:

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • 96-well microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • This compound stock solution (dissolved in a suitable solvent like DMSO).

    • Positive control (bacterial culture in broth without the compound).

    • Negative control (broth only).

    • Standard antibiotic (e.g., ampicillin, ciprofloxacin).

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in the microtiter plate wells using MHB.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive and negative controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3.2 Anticancer Activity

Nitroaromatic compounds have been investigated for their potential as anticancer agents.[19][20][21][22][23][24] The cytotoxic effects of this compound against various cancer cell lines should be evaluated.

3.2.1 Proposed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][11][19][25]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Positive control (e.g., doxorubicin).

    • Vehicle control (cells treated with the solvent used to dissolve the compound).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.3 Anti-inflammatory Activity

The biphenyl-2-carboxylic acid scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs). Investigating the potential of this compound to inhibit cyclooxygenase (COX) enzymes is a logical starting point.[19][21][26][27][28]

3.3.1 Proposed Experimental Protocol: COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.[20][21][22][26][27][28]

  • Materials:

    • COX-2 enzyme (human recombinant).

    • Arachidonic acid (substrate).

    • Reaction buffer.

    • This compound stock solution.

    • COX-2 inhibitor standard (e.g., celecoxib).

    • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.

  • Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of this compound or the standard inhibitor.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time to allow for the enzymatic conversion of arachidonic acid to prostaglandins.

    • Stop the reaction.

    • Measure the amount of PGE2 produced using an EIA kit.

    • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Data Presentation

As no direct quantitative biological data for this compound has been identified in the reviewed literature, the following tables are presented as templates for organizing experimental results obtained from the proposed research areas.

Table 1: Antimicrobial Activity of this compound (Template)

MicroorganismMIC (µg/mL)
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Pseudomonas aeruginosaData to be determined
Candida albicansData to be determined

Table 2: Anticancer Activity of this compound (Template)

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)Data to be determined
HCT-116 (Colon Cancer)Data to be determined
A549 (Lung Cancer)Data to be determined

Table 3: Anti-inflammatory Activity of this compound (Template)

EnzymeIC₅₀ (µM)
COX-1Data to be determined
COX-2Data to be determined

Visualizations

5.1 Proposed Synthetic Pathways

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki-Miyaura Coupling A1 2-Halobenzoic Acid C1 This compound A1->C1 Cu catalyst, Base, High Temp. B1 4-Nitrohalobenzene B1->C1 A2 2-Halobenzoic Acid C2 This compound A2->C2 Pd catalyst, Base B2 4-Nitrophenylboronic Acid B2->C2

Synthetic routes to this compound.

5.2 Proposed Research Workflow

Research_Workflow Start Synthesis and Purification of this compound Screening In vitro Biological Screening Start->Screening Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Screening->Anticancer AntiInflammatory Anti-inflammatory Assays (COX Inhibition) Screening->AntiInflammatory DataAnalysis Data Analysis and Hit Identification Antimicrobial->DataAnalysis Anticancer->DataAnalysis AntiInflammatory->DataAnalysis LeadOptimization Lead Optimization (SAR Studies) DataAnalysis->LeadOptimization

References

Methodological & Application

Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Nitrophenyl)benzoic acid is a versatile bifunctional organic compound that serves as a valuable precursor in the synthesis of various heterocyclic scaffolds. Its unique structure, featuring a nitro group positioned on one phenyl ring and a carboxylic acid on the other, makes it an ideal starting material for constructing fused ring systems. A primary application of this compound is in the synthesis of carbazole derivatives. The presence of the nitro group allows for reductive cyclization reactions, a key strategy in the formation of the carbazole core. This application is of significant interest to researchers in medicinal chemistry and materials science, as the carbazole motif is a key structural component in many biologically active molecules and functional organic materials.

One of the most effective methods for converting 2-nitrobiphenyls to carbazoles is the Cadogan reaction.[1][2] This reaction typically involves a deoxygenative cyclization of the nitro group, mediated by a trivalent phosphorus reagent such as triphenylphosphine or triethyl phosphite, to form the pyrrole ring of the carbazole system.[1][3]

Key Application: Synthesis of 9H-Carbazole-4-carboxylic Acid

A significant application of this compound is its conversion to 9H-carbazole-4-carboxylic acid. This transformation is achieved through a reductive cyclization process, as depicted in the reaction scheme below. This method provides a direct route to a functionalized carbazole, which can be further elaborated to access a variety of target molecules.

Experimental Protocols

Protocol 1: Synthesis of 9H-Carbazole-4-carboxylic Acid via Reductive Cyclization

This protocol is adapted from the general procedure for the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls.[1]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • 1,2,4-Trichlorobenzene (TCB) or other high-boiling solvent

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add triphenylphosphine (1.5 eq).

  • Under an inert atmosphere (Argon or Nitrogen), add a suitable high-boiling solvent such as 1,2,4-trichlorobenzene to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to reflux (approximately 214 °C for TCB) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solvent can be removed under reduced pressure (if volatile enough) or the product can be isolated by direct precipitation or extraction.

  • For purification, the crude product is subjected to silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9H-carbazole-4-carboxylic acid.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of 9H-Carbazole-4-carboxylic Acid

ParameterValueNotes
Starting Material This compound-
Reagent Triphenylphosphine (PPh₃)1.5 equivalents are typically used to ensure complete reduction of the nitro group.
Solvent 1,2,4-Trichlorobenzene (TCB)High-boiling point solvents are generally preferred to achieve higher yields in this type of cyclization.[1]
Reaction Temperature Reflux (~214 °C)The reaction is temperature-dependent, with higher temperatures favoring the cyclization.[1]
Reaction Time 4 - 6 hoursReaction progress should be monitored by TLC.
Expected Yield 70-85%Based on yields for similar substrates reported in the literature for the Cadogan reaction.[1] The actual yield may vary.
Product 9H-Carbazole-4-carboxylic acid-

Visualizations

G cluster_workflow Synthesis of 9H-Carbazole-4-carboxylic Acid start This compound reagent Triphenylphosphine (PPh₃) 1,2,4-Trichlorobenzene (Solvent) start->reagent 1. Add Reagents conditions Reflux (High Temperature) reagent->conditions 2. Heat to Reflux product 9H-Carbazole-4-carboxylic Acid conditions->product 3. Reductive Cyclization

Caption: Synthetic pathway for 9H-carbazole-4-carboxylic acid.

G cluster_mechanism Proposed Reaction Mechanism start_material This compound nitrene_intermediate Nitrene Intermediate start_material->nitrene_intermediate Deoxygenation by PPh₃ cyclization Intramolecular C-H Insertion nitrene_intermediate->cyclization Forms reactive intermediate final_product 9H-Carbazole-4-carboxylic Acid cyclization->final_product Forms carbazole core

References

Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(4-nitrophenyl)benzoic acid and its amino derivative, key intermediates in the development of various pharmaceutical compounds. The protocols are based on two robust and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Ullmann condensation.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. The presence of the nitro group allows for further functionalization, most commonly through reduction to an amine, which can then be used in the synthesis of more complex molecules, including potential anti-inflammatory agents and other therapeutic compounds. This document outlines two reliable methods for the synthesis of the parent nitro compound and a subsequent protocol for its reduction.

Synthesis Protocols

Two primary methods for the synthesis of the target biaryl carboxylic acid are presented: the Palladium-Catalyzed Suzuki-Miyaura Coupling and the Copper-Catalyzed Ullmann Condensation.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In this protocol, 2-bromobenzoic acid is coupled with 4-nitrophenylboronic acid using a palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reactants Combine: - 2-Bromobenzoic Acid - 4-Nitrophenylboronic Acid - Pd(OAc)2 (catalyst) - SPhos (ligand) - K3PO4 (base) - Toluene/Water (solvent) start->reactants reaction Heat reaction mixture (e.g., 100 °C, 18 h) under inert atmosphere reactants->reaction workup Workup: 1. Cool to RT 2. Acidify with HCl 3. Extract with Ethyl Acetate 4. Wash with brine reaction->workup purification Purification: Column Chromatography (Silica gel, Hexane/Ethyl Acetate) workup->purification product This compound purification->product end End product->end

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromobenzoic AcidC₇H₅BrO₂201.021.00 g4.97
4-Nitrophenylboronic AcidC₆H₆BNO₄166.930.91 g5.47
Palladium(II) AcetatePd(OAc)₂224.5022.3 mg0.099
SPhosC₂₇H₃₁O₂P430.5085.6 mg0.199
Potassium PhosphateK₃PO₄212.272.11 g9.94
TolueneC₇H₈92.1420 mL-
WaterH₂O18.022 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineNaCl(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure

  • To a dry round-bottom flask, add 2-bromobenzoic acid (1.00 g, 4.97 mmol), 4-nitrophenylboronic acid (0.91 g, 5.47 mmol), palladium(II) acetate (22.3 mg, 0.099 mmol, 2 mol%), SPhos (85.6 mg, 0.199 mmol, 4 mol%), and potassium phosphate (2.11 g, 9.94 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene (20 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield: 75-85%

Protocol 2: Ullmann Condensation for the Synthesis of N-(4-Nitrophenyl)anthranilic Acid

The Ullmann condensation provides an alternative route, forming a C-N bond between an aryl halide and an amine, catalyzed by copper. This protocol is adapted from a demonstrated synthesis of related N-aryl anthranilic acid derivatives.[1][2]

Experimental Workflow: Ullmann Condensation

Ullmann_Workflow start Start reactants Combine: - 2-Chlorobenzoic Acid - 4-Nitroaniline - Cu Powder (catalyst) - Cu2O (co-catalyst) - K2CO3 (base) - N,N-Dimethylformamide (solvent) start->reactants reaction Heat reaction mixture (e.g., 130 °C, 24 h) under inert atmosphere reactants->reaction workup Workup: 1. Cool to RT 2. Pour into ice-water 3. Acidify with HCl 4. Filter precipitate reaction->workup purification Purification: Recrystallization (e.g., from Ethanol/Water) workup->purification product N-(4-Nitrophenyl)anthranilic Acid purification->product end End product->end

Caption: Workflow for the Ullmann Condensation.

Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chlorobenzoic AcidC₇H₅ClO₂156.571.38 g8.83
4-NitroanilineC₆H₆N₂O₂138.121.29 g9.27
Copper PowderCu63.5550.0 mg0.79
Copper(I) OxideCu₂O143.0925.0 mg0.17
Potassium CarbonateK₂CO₃138.212.44 g17.66
N,N-DimethylformamideC₃H₇NO73.095 mL-
2 M Hydrochloric AcidHCl36.46As needed-
EthanolC₂H₅OH46.07As needed-
WaterH₂O18.02As needed-

Procedure

  • In a round-bottom flask, combine 2-chlorobenzoic acid (1.38 g, 8.83 mmol), 4-nitroaniline (1.29 g, 9.27 mmol), copper powder (50.0 mg, 0.79 mmol, 9 mol%), copper(I) oxide (25.0 mg, 0.17 mmol, 2 mol%), and potassium carbonate (2.44 g, 17.66 mmol).

  • Add N,N-dimethylformamide (DMF, 5 mL).

  • Heat the reaction mixture to 130 °C under a nitrogen atmosphere and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into 50 mL of an ice-water mixture.

  • Acidify the solution to pH 3-4 with 2 M HCl, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield N-(4-nitrophenyl)anthranilic acid.

Expected Yield: 85-95%[1]

Protocol 3: Reduction of the Nitro Group to an Amine

The nitro group of this compound can be readily reduced to the corresponding amine, 2-(4-aminophenyl)benzoic acid, which is a versatile intermediate for further derivatization.

Experimental Workflow: Nitro Group Reduction

Reduction_Workflow start Start reactants Combine: - this compound - Iron Powder - Acetic Acid (solvent) start->reactants reaction Heat reaction mixture (e.g., 100 °C, 2 h) reactants->reaction workup Workup: 1. Cool to RT 2. Filter off iron salts 3. Neutralize with NaOH 4. Extract with Ethyl Acetate reaction->workup purification Purification: Recrystallization (e.g., from Ethanol) workup->purification product 2-(4-Aminophenyl)benzoic Acid purification->product end End product->end

Caption: Workflow for the Reduction of the Nitro Group.

Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₁₃H₉NO₄243.221.00 g4.11
Iron PowderFe55.850.69 g12.33
Glacial Acetic AcidCH₃COOH60.0520 mL-
Sodium HydroxideNaOH40.00As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
WaterH₂O18.02As needed-
EthanolC₂H₅OH46.07As needed-

Procedure

  • In a round-bottom flask, suspend this compound (1.00 g, 4.11 mmol) in glacial acetic acid (20 mL).

  • Add iron powder (0.69 g, 12.33 mmol) to the suspension.

  • Heat the mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Carefully neutralize the filtrate with a saturated solution of sodium hydroxide until a precipitate forms.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain 2-(4-aminophenyl)benzoic acid.

Expected Yield: 80-90%

Data Summary

Table 1: Summary of Synthetic Protocols

ProtocolReaction TypeStarting MaterialsKey ReagentsProductTypical Yield (%)
1Suzuki-Miyaura Coupling2-Bromobenzoic Acid, 4-Nitrophenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄This compound75-85
2Ullmann Condensation2-Chlorobenzoic Acid, 4-NitroanilineCu powder, Cu₂O, K₂CO₃N-(4-Nitrophenyl)anthranilic Acid85-95
3Nitro Group ReductionThis compoundFe, Acetic Acid2-(4-Aminophenyl)benzoic Acid80-90

Concluding Remarks

The protocols described provide reliable and efficient methods for the synthesis of this compound and its amino derivative. The choice between the Suzuki-Miyaura and Ullmann methodologies may depend on the availability of starting materials, catalyst cost, and desired scale of the reaction. These application notes serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of key intermediates for further molecular exploration.

References

Application Notes and Protocols for the Characterization of 2-(4-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(4-nitrophenyl)benzoic acid. Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to ensure accurate and reproducible results.

Introduction

This compound is a biphenyl carboxylic acid derivative with a nitro group substituent. Its structural features, including the carboxylic acid and nitro functional groups, as well as the biphenyl backbone, make a variety of analytical techniques suitable for its characterization. The biphenyl-2-carboxylic acid framework is a recognized "privileged structure" in medicinal chemistry, highlighting the importance of thorough analytical characterization for this class of compounds.[1] This document outlines the key analytical methods for confirming the identity, purity, and properties of this compound.

Analytical Techniques

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the expected results and provide protocols for the most relevant analytical methods.

Spectroscopic Analysis

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Observed Multiplicity
¹H7.2 - 8.3Multiplets
¹³C120 - 170Multiple signals

Note: The predicted chemical shifts are based on the analysis of structurally related nitrobenzoic acid derivatives.[2][3]

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitro groups.[1]

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C=O (Carboxylic Acid)Stretching1700 - 1680
N-O (Nitro group)Asymmetric Stretching1550 - 1500
N-O (Nitro group)Symmetric Stretching1350 - 1300
Aromatic C=CStretching~1600
C-O (Carboxylic Acid)Stretching1320 - 1210

Note: The expected frequencies are based on typical values for aromatic carboxylic acids and nitro compounds.[4][5]

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₉NO₄), the expected monoisotopic mass is approximately 243.05 g/mol .[1]

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₃H₉NO₄
Molecular Weight243.22 g/mol
Expected [M-H]⁻242.0459
Chromatographic Analysis

Chromatography is essential for assessing the purity of this compound and for separating it from potential impurities or related compounds.

Reversed-phase HPLC is a suitable method for the analysis of benzoic acid derivatives.[6] A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier is typically used.

Table 4: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

Parameter Condition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Note: These are general starting conditions and may require optimization for this compound.[6][7]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of a material. For nitrobenzoic acid isomers, thermal decomposition is typically observed at elevated temperatures.[8][9]

Table 5: Thermal Analysis Data for Nitrobenzoic Acid Isomers

Technique Parameter Observed Range for Isomers (°C)
TGAOnset of Decomposition120 - 210
DSCExothermic Decomposition Peak250 - 400

Note: The data is for p-nitrobenzoic acid, m-nitrobenzoic acid, and o-nitrobenzoic acid and can be used as an estimate for this compound.[8][9]

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition :

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition :

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis :

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup :

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

    • Calibrate the instrument using a known standard.

  • Data Acquisition :

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

    • Acquire high-resolution mass data to determine the accurate mass and elemental composition.

  • Data Analysis :

    • Determine the molecular weight from the mass of the molecular ion.

    • Analyze the fragmentation pattern to gain further structural information.

HPLC Protocol
  • Sample and Mobile Phase Preparation :

    • Prepare the mobile phases as described in Table 4 and degas them.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of mobile phase A and B). Prepare working standards by diluting the stock solution.

  • Instrument Setup :

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector wavelength to 254 nm.

  • Analysis :

    • Inject the sample and standards onto the column.

    • Run the gradient program as defined.

    • Record the chromatograms.

  • Data Analysis :

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Thermal Analysis Protocol
  • Sample Preparation : Accurately weigh a small amount of the sample (typically 3-5 mg) into an appropriate TGA or DSC pan.[9]

  • Instrument Setup :

    • Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

    • Purge the instrument with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[9]

  • TGA Analysis :

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).

    • Record the mass loss as a function of temperature.

  • DSC Analysis :

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-400 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis :

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.

    • From the DSC curve, identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Visualizations

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_report Reporting Sample This compound Spectroscopy Spectroscopy (NMR, IR, MS) Sample->Spectroscopy Chromatography Chromatography (HPLC) Sample->Chromatography Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Structural Elucidation Spectroscopy->Structure Purity Purity Assessment Chromatography->Purity Stability Thermal Stability Thermal->Stability Report Characterization Report Structure->Report Purity->Report Stability->Report HPLC_Workflow A Prepare Mobile Phase & Sample Solution B Equilibrate HPLC System with C18 Column A->B C Inject Sample B->C D Run Gradient Elution C->D E Detect at UV 254 nm D->E F Record Chromatogram E->F G Analyze Data (Retention Time, Purity) F->G

References

Application Notes and Protocols for the Nitration of 2-Phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophilic nitration of 2-phenylbenzoic acid. The procedure is based on established methods for the nitration of aromatic carboxylic acids. Due to the complex directing effects of the substituent groups on 2-phenylbenzoic acid, a mixture of constitutional isomers is expected. The precise isomer ratio and overall yield are highly dependent on specific reaction conditions and should be determined empirically.

Introduction

The nitration of 2-phenylbenzoic acid is an electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto one of the aromatic rings. The regioselectivity of this reaction is influenced by two directing groups: the carboxylic acid (-COOH) on one ring and the phenyl group (-C₆H₅) as a substituent on the other. The carboxylic acid group is an electron-withdrawing group and acts as a meta-director on the benzoic acid ring. The phenyl group is an activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring. Consequently, a complex mixture of nitrated isomers is anticipated. The resulting nitro-2-phenylbenzoic acid derivatives are valuable intermediates in the synthesis of various pharmacologically active molecules.

Expected Regioselectivity

The nitration of 2-phenylbenzoic acid is predicted to yield a mixture of isomers due to the competing directing effects of the carboxylic acid and phenyl substituents.

  • Nitration on the Benzoic Acid Ring: The carboxylic acid group deactivates the ring it is attached to and directs the incoming nitro group to the positions meta to it (positions 3 and 5).

  • Nitration on the Phenyl Ring: The phenyl group is an activating substituent on the benzoic acid ring, and it directs nitration to the ortho and para positions of the second phenyl ring (positions 2', 4', and 6').

The final distribution of isomers will be influenced by both electronic and steric factors. Experimental analysis is necessary to determine the precise ratio of the products. A potential, albeit not exhaustive, list of major products includes:

  • 2-(4'-nitrophenyl)benzoic acid

  • 2-(2'-nitrophenyl)benzoic acid

  • 3-nitro-2-phenylbenzoic acid

  • 5-nitro-2-phenylbenzoic acid

One specific isomer, 3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid, has been documented in chemical databases.[1]

Experimental Protocol: General Procedure for Nitration

This protocol outlines a general method for the nitration of 2-phenylbenzoic acid using a standard mixed-acid approach.

Materials:

  • 2-Phenylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethanol or other suitable solvent for recrystallization

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • Separatory funnel

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry, HPLC)

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask, dissolve 2-phenylbenzoic acid in a minimal amount of concentrated sulfuric acid with stirring.

    • Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker or flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath with gentle swirling, as the mixing is highly exothermic.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture dropwise to the cooled solution of 2-phenylbenzoic acid using a dropping funnel.

    • Continuously monitor the reaction temperature and maintain it below 10 °C to minimize side reactions and dinitration.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then let it slowly warm to room temperature and stir for another 1-2 hours.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a beaker filled with crushed ice. This will precipitate the crude nitrated product.

    • Stir the ice-water mixture until all the ice has melted.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with several portions of cold distilled water to remove residual acids.

    • Further wash the product with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold distilled water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

  • Characterization:

    • Determine the melting point of the purified product. A broad melting range may indicate a mixture of isomers.

    • Characterize the product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure and identify the different isomers formed.

    • Use chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate and quantify the different isomers. A method for the separation of nitrobenzoic acid isomers using reversed-phase HPLC has been described and could be adapted for this purpose.[2]

Data Presentation

The quantitative data obtained from the characterization of the reaction products should be summarized in a table for clear comparison. The following is a template for presenting such data.

Product IsomerRetention Time (min)Yield (%)Melting Point (°C)Key Spectroscopic Data (e.g., ¹H NMR shifts)
2-(4'-nitrophenyl)benzoic acidtbdtbdtbdtbd
2-(2'-nitrophenyl)benzoic acidtbdtbdtbdtbd
3-nitro-2-phenylbenzoic acidtbdtbdtbdtbd
5-nitro-2-phenylbenzoic acidtbdtbdtbdtbd
Total Yield tbd

tbd - to be determined experimentally.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization start Start dissolve Dissolve 2-Phenylbenzoic Acid in conc. H₂SO₄ start->dissolve cool_substrate Cool to 0-5 °C dissolve->cool_substrate add_nitrating_mix Slowly Add Nitrating Mixture (keep temp < 10 °C) cool_substrate->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) cool_nitrating_mix Cool Nitrating Mixture prepare_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix stir_cold Stir in Ice Bath (30 min) add_nitrating_mix->stir_cold stir_rt Stir at Room Temperature (1-2 hours) stir_cold->stir_rt precipitate Pour onto Ice stir_rt->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude wash_water Wash with Cold Water filter_crude->wash_water wash_bicarb Wash with NaHCO₃ solution wash_water->wash_bicarb wash_water2 Wash with Cold Water wash_bicarb->wash_water2 recrystallize Recrystallize from Ethanol/Water wash_water2->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry characterize Characterize Product (MP, NMR, IR, MS, HPLC) dry->characterize end End characterize->end

Caption: Experimental workflow for the nitration of 2-phenylbenzoic acid.

Signaling Pathway of Electrophilic Aromatic Substitution

EAS_Pathway cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Substitution HNO3 HNO₃ protonation Protonation HNO3->protonation H₂SO₄ H2SO4 H₂SO₄ H2SO4->protonation H2ONO2 H₂O⁺-NO₂ protonation->H2ONO2 loss_of_water Loss of H₂O H2ONO2->loss_of_water NO2_plus NO₂⁺ (Nitronium Ion) loss_of_water->NO2_plus pi_complex π-Complex aromatic_ring 2-Phenylbenzoic Acid aromatic_ring->pi_complex NO₂⁺ sigma_complex σ-Complex (Arenium Ion) pi_complex->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation -H⁺ product Nitro-2-phenylbenzoic Acid deprotonation->product

Caption: Generalized pathway for electrophilic aromatic nitration.

References

Functionalization of 2-(4-Nitrophenyl)benzoic Acid for Specific Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2-(4-nitrophenyl)benzoic acid. This versatile building block, featuring a nitro group and a carboxylic acid on a biphenyl scaffold, offers a gateway to a diverse range of derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined below focus on key transformations and their applications, particularly in the development of novel anticancer and antibacterial agents.

Overview of Functionalization Strategies

The primary functionalization handles of this compound are the nitro group and the carboxylic acid. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic rings. Key functionalization strategies include:

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation, yielding 2-(4-aminophenyl)benzoic acid. This amino group serves as a versatile nucleophile for subsequent reactions.

  • Carboxylic Acid Derivatization: The carboxylic acid can be readily converted into esters, amides, and acid chlorides, allowing for the introduction of a wide variety of substituents.

  • Heterocycle Formation: The bifunctional nature of 2-(4-aminophenyl)benzoic acid and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems, such as benzothiazoles and oxadiazoles, which are known to exhibit a broad spectrum of biological activities.

A general workflow for the synthesis and screening of a library of derivatives is depicted below.

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow A This compound B Reduction of Nitro Group A->B C 2-(4-Aminophenyl)benzoic Acid B->C D Derivatization (e.g., Amidation, Heterocycle Formation) C->D E Library of Functionalized Compounds D->E F Biological Screening (e.g., Anticancer, Antibacterial Assays) E->F Test Compounds G Identification of Hit Compounds F->G H Lead Optimization (SAR Studies) G->H I Preclinical Development H->I

Fig. 1: General workflow for synthesis and screening.

Application in Anticancer Drug Discovery

Derivatives of 2-(4-aminophenyl)benzoic acid, particularly benzothiazoles, have shown potent and selective antitumor activity. These compounds can induce apoptosis in cancer cells through mechanisms that may involve the MAPK/ERK and p38 signaling pathways.

Signaling Pathway Implicated in Apoptosis

The MAPK/ERK and p38 signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Certain 2-(4-aminophenyl)benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating these pathways. A simplified representation of these pathways is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras mkk MKK3/6 receptor->mkk raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription p38 p38 mkk->p38 p38->transcription apoptosis Apoptosis transcription->apoptosis

Fig. 2: Simplified MAPK/ERK and p38 signaling pathways.
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-(4-aminophenyl)benzothiazole derivatives against various human cancer cell lines.

Compound IDDerivativeCell LineIC50 (µM)Reference
1 2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)0.02 µM[1]
2 2-(4-Amino-3-methylphenyl)benzothiazoleMCF-7 (Breast)<0.01 µM[1]
3 N-[4-(Benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamideVariousNot specified[2]
4 N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamideVariousNot specified[2]

Application in Antibacterial Drug Discovery

Functionalization of this compound into heterocyclic structures like 1,3,4-oxadiazoles has yielded compounds with promising antibacterial activity.

Quantitative Data: In Vitro Antibacterial Activity

The table below presents the minimum inhibitory concentration (MIC) values for synthesized 1,3,4-oxadiazole derivatives against various bacterial strains.

Compound IDDerivative StructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
5a 2-(4-Nitrophenyl)-5-(phenyl)-1,3,4-oxadiazole255050[3]
5b 2-(4-Nitrophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole12.52525[3]
5c 2-(4-Nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole255050[3]

Experimental Protocols

Protocol 1: Reduction of this compound to 2-(4-Aminophenyl)benzoic Acid

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Hydrogen gas supply

  • Autoclave or hydrogenation apparatus

Procedure:

  • In a suitable autoclave, dissolve this compound (e.g., 50 g) and an equimolar amount of sodium hydroxide (e.g., 12 g) in water (e.g., 150 g).

  • Add 5% Pd/C catalyst (e.g., 0.5 g) to the solution.

  • Seal the autoclave and purge with nitrogen gas three times, followed by two purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 1-2 MPa.

  • Heat the reaction mixture to 60-70 °C with stirring.

  • Maintain the reaction for approximately 2 hours, or until hydrogen uptake ceases.

  • Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3.

  • The product, 2-(4-aminophenyl)benzoic acid, will precipitate as a white solid.

  • Filter the solid, wash with water, and dry to obtain the final product.

Expected Yield: >95%

Protocol 2: Synthesis of 2-(4-Nitrophenyl)-5-aryl-1,3,4-oxadiazole Derivatives

This protocol outlines the synthesis of oxadiazole derivatives with potential antibacterial activity.

Step 1: Synthesis of Ethyl-4-nitrobenzoate

  • Dissolve 4-nitrobenzoic acid in an excess of ethanol.

  • Acidify the reaction mixture (e.g., with a few drops of concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl-4-nitrobenzoate.

Step 2: Synthesis of 4-Nitrobenzohydrazide

  • Mix an equimolar amount of ethyl-4-nitrobenzoate and hydrazine hydrate.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture, and the product, 4-nitrobenzohydrazide, will crystallize out.

  • Filter the solid and recrystallize from ethanol.

Step 3: Synthesis of 2-(4-Nitrophenyl)-5-aryl-1,3,4-oxadiazoles

  • In a microwave-safe vessel, combine 4-nitrobenzohydrazide, a substituted aromatic aldehyde (equimolar amount), and 20 mol% NaHSO₃.

  • Add a solvent system of ethanol and water (1:2, v/v).

  • Irradiate the mixture in a microwave oven for 10-50 seconds.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the final 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole derivative.

Protocol 3: Synthesis of 2-(4-Aminophenyl)benzothiazole

This protocol describes the synthesis of the core benzothiazole scaffold with anticancer properties.

Materials:

  • 4-Aminobenzoic acid

  • 2-Aminothiophenol

  • Polyphosphoric acid (PPA)

  • Microwave organic synthesis apparatus

Procedure:

  • In a microwave-safe vessel, mix 2-aminothiophenol (46 mmol), 4-aminobenzoic acid (46 mmol), and polyphosphoric acid (300 mL).

  • Irradiate the mixture at 350 watts in a microwave organic synthesis apparatus for 30 minutes.

  • Cool the hot mixture and pour it into ice-water.

  • Neutralize the mixture with a sodium hydroxide solution.

  • The precipitate formed is the desired 2-(4-aminophenyl)benzothiazole.

  • Filter the solid product and wash thoroughly with water.

Expected Yield: ~82%

References

Application Note: Synthesis of 2-(4-Nitrophenyl)benzoic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(4-Nitrophenyl)benzoic acid is a biphenyl carboxylic acid derivative featuring a nitro functional group. The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in pharmacologically active compounds.[1] For instance, the structurally related 2-(4-methylphenyl)benzoic acid serves as a key intermediate in the synthesis of "Sartan" class antihypertensive drugs.[1] The presence of both a carboxylic acid and a reducible nitro group makes this compound a versatile building block for the synthesis of various complex molecules, including potential pharmaceutical candidates and functional materials.

This application note provides a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. This modern synthetic method offers high efficiency and functional group tolerance under relatively mild conditions, making it preferable to classical methods like the Ullmann condensation which often require high temperatures.[1] The described protocol involves the palladium-catalyzed coupling of 2-bromobenzoic acid with 4-nitrophenylboronic acid.

Experimental Protocol

This protocol is based on established Suzuki-Miyaura coupling methodologies for the synthesis of biphenyl carboxylic acids.

Materials and Reagents:

  • 2-Bromobenzoic acid (1.0 eq)

  • 4-Nitrophenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Hydrochloric Acid (HCl), 2 M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol, 201 mg), 4-nitrophenylboronic acid (1.2 mmol, 200 mg), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 24.5 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Inerting the Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2 by the dropwise addition of 2 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product by measuring its melting point and analyzing it via ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValueReference/Target
IUPAC Name 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid-
CAS Number 18211-41-1[2][3][4]
Molecular Formula C₁₃H₉NO₄[2][3]
Molecular Weight 243.22 g/mol [2]
Melting Point 223-226 °C[2]
Target Yield >85%Based on analogous reactions
Appearance Light yellow solid-

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-8.4 ppm) corresponding to the eight protons on the biphenyl core. A broad singlet corresponding to the carboxylic acid proton is expected far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display 13 distinct signals for the carbon atoms, including a signal for the carboxylic carbon at approximately 168-172 ppm.

  • IR Spectroscopy: Characteristic absorption bands are expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively).

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents & Catalyst r1 2-Bromobenzoic Acid product This compound r1->product Suzuki-Miyaura Coupling r2 4-Nitrophenylboronic Acid r2->product reagents K₂CO₃ (Base) Dioxane/H₂O (Solvent) 80-85 °C reagents->product catalyst Pd(dppf)Cl₂ catalyst->product

Caption: Reaction scheme for the Suzuki-Miyaura synthesis.

workflow start Combine Reactants, Catalyst, and Base in Flask inert Evacuate and Backfill with Inert Gas (3x) start->inert solvent Add Degassed Dioxane/Water inert->solvent react Heat to 80-85 °C with Stirring (2-4h) solvent->react workup Cool, Acidify with HCl, and Extract with Ethyl Acetate react->workup purify Wash, Dry, and Concentrate Organic Layer workup->purify final Recrystallize Crude Product purify->final end Characterize Pure Product (MP, NMR) final->end

Caption: Experimental workflow for synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2-(4-nitrophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present, which are often related to the synthetic route used to prepare the compound.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities are typically residual starting materials, catalysts, and byproducts from the synthesis. Common synthetic routes and their associated impurities include:

  • Suzuki-Miyaura Coupling: Residual palladium catalyst, phosphine ligands, unreacted aryl halides and boronic acids, and homocoupling byproducts.

  • Ullmann Condensation: Residual copper catalyst, high-boiling polar solvents (e.g., DMF, NMP), and unreacted starting materials.[1][2]

  • Oxidation of 2-(4-nitrophenyl)toluene: Unreacted starting material and over-oxidized or partially oxidized byproducts.[1]

Q3: My purified this compound is still colored. What could be the cause?

A3: A persistent color, often yellow or brownish, can be due to several factors:

  • Residual Nitro-Aromatic Impurities: Many nitro-containing compounds are colored.

  • Trace Metal Catalyst Residues: Palladium or copper catalysts can form colored complexes that are difficult to remove.

  • Oxidation Products: The compound itself or impurities may have degraded or oxidized during the reaction or workup.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A4: Difficulty in crystallization can be due to several reasons:

  • Too much solvent: The solution may not be saturated. Try evaporating some of the solvent.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.[3]

  • Presence of impurities: Some impurities can inhibit crystal formation. An additional purification step, such as passing the solution through a short plug of silica gel, might be necessary before recrystallization.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step Expected Outcome
Product is too soluble in the chosen solvent at room temperature. Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.Increased recovery of crystalline product upon cooling.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.A saturated solution will form upon cooling, leading to better crystal yield.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask). Use a small amount of hot solvent to wet the filter paper just before filtration.Prevents the product from crystallizing on the filter paper and in the funnel stem, improving yield.
Crystals were washed with a solvent in which they are soluble. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.Minimizes the loss of purified product during the washing step.
Issue 2: Presence of Metal Catalyst Residues in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Palladium catalyst from Suzuki coupling not fully removed. 1. Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite.[4][5] 2. Aqueous Wash: Perform an aqueous workup. Some palladium salts can be removed with an aqueous wash. 3. Specialized Scavengers: Use solid-supported metal scavengers (e.g., thiol-functionalized silica).Significant reduction or complete removal of palladium residues.
Copper catalyst from Ullmann reaction remains. 1. Aqueous Ammonia Wash: During the workup, wash the organic layer with an aqueous solution of ammonia to chelate and remove copper salts. 2. Acidic Wash: A wash with a dilute acid solution (e.g., 1M HCl) can also help remove copper residues.Removal of copper, often indicated by the disappearance of a blue or green color in the aqueous layer.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and their mixtures with water or hexanes) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.[6][7] A mixture of ethanol and water is often effective.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium hydroxide or sodium bicarbonate). The this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the product precipitates out.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification suzuki Suzuki Coupling crude_product Crude this compound suzuki->crude_product ullmann Ullmann Condensation ullmann->crude_product recrystallization Recrystallization crude_product->recrystallization acid_base Acid-Base Extraction crude_product->acid_base chromatography Column Chromatography crude_product->chromatography pure_product Pure Product recrystallization->pure_product acid_base->pure_product chromatography->pure_product

Caption: General workflow from synthesis to purification.

troubleshooting_recrystallization cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Recrystallization cause1 Product too soluble in cold solvent start->cause1 cause2 Too much solvent used start->cause2 cause3 Premature crystallization start->cause3 solution1 Change solvent or solvent system cause1->solution1 solution2 Use minimum hot solvent cause2->solution2 solution3 Preheat filtration apparatus cause3->solution3

Caption: Troubleshooting logic for low recrystallization yield.

References

Technical Support Center: Suzuki Coupling for 2-Arylbenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling reaction for the synthesis of 2-arylbenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this sterically challenging yet vital transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems in a question-and-answer format to help you optimize your reaction conditions and achieve higher yields and purity.

1. Low to No Product Formation: Where to Start?

Question: I am not getting any, or very little, of my desired 2-arylbenzoic acid. What are the most common culprits?

Answer: Low or no yield in the Suzuki coupling of 2-halobenzoic acids is a frequent issue, primarily due to the steric hindrance imposed by the ortho-carboxylic acid group. Here’s a logical workflow to diagnose the problem:

  • Catalyst System (Palladium Source and Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The steric bulk at the ortho position hinders both the oxidative addition and reductive elimination steps of the catalytic cycle. You will likely need a catalyst system with bulky, electron-rich phosphine ligands to promote these steps.

  • Base Selection: The choice and amount of base are crucial. The acidic proton of the carboxylic acid will consume one equivalent of the base. Insufficient base will prevent the formation of the active boronate species required for transmetalation.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. These reactions often require elevated temperatures to overcome the activation energy barrier associated with sterically hindered substrates.

  • Reagent Quality: Ensure the purity of your 2-halobenzoic acid, arylboronic acid, and solvent. Impurities can poison the catalyst. For instance, sulfur-containing impurities in the starting materials can deactivate the palladium catalyst.[1][2]

Here is a troubleshooting workflow to address low or no product formation:

low_yield_troubleshooting start Low/No Product catalyst Optimize Catalyst System (Bulky Ligands) start->catalyst Is your ligand suited for hindered substrates? base Check Base (Type & Equivalents) catalyst->base Still low yield? success Improved Yield catalyst->success Yield improves. conditions Adjust Reaction Conditions (Temp & Time) base->conditions Still low yield? base->success Yield improves. reagents Verify Reagent Purity conditions->reagents Still low yield? conditions->success Yield improves. reagents->success If all else fails, re-purify starting materials.

Caption: Troubleshooting workflow for low yields in 2-arylbenzoic acid synthesis.

2. Side Reactions: Protodeboronation and Homocoupling

Question: I am observing significant amounts of dehalogenated starting material (protodeboronation) and/or homocoupling of my arylboronic acid. How can I minimize these side reactions?

Answer: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (dimerization of the boronic acid) are common side reactions in Suzuki couplings.

  • Protodeboronation: This is often promoted by excess base and water, especially at elevated temperatures. It is a known issue with electron-deficient or some heteroaromatic boronic acids.[3] Using a milder base or ensuring anhydrous conditions (if your protocol allows) can help. Alternatively, using boronic esters (e.g., pinacol esters) or organotrifluoroborates can increase stability and provide a slow release of the boronic acid, minimizing its decomposition.[3]

  • Homocoupling: This side reaction is often oxygen-mediated. It is critical to thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

The interplay between the desired reaction and these side reactions can be visualized as follows:

side_reactions cluster_suzuki Suzuki Coupling Cycle A Aryl Halide Product 2-Arylbenzoic Acid (Desired Product) A->Product Oxidative Addition B Arylboronic Acid B->Product Transmetalation Protodeboronation Protodeboronation Product B->Protodeboronation Excess Base / H₂O Homocoupling Homocoupling Product B->Homocoupling O₂ Present Pd0 Pd(0) Catalyst

Caption: Competing pathways in the Suzuki coupling for 2-arylbenzoic acids.

3. The Carboxylic Acid Group: To Protect or Not to Protect?

Question: Does the free carboxylic acid interfere with the reaction? Should I protect it as an ester?

Answer: The free carboxylic acid can indeed interfere with the reaction. The acidic proton will be deprotonated by the base, forming a carboxylate. This carboxylate can then coordinate to the palladium center, potentially deactivating the catalyst.[4]

There are two main strategies to address this:

  • Protecting Group Strategy: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and effective approach.[3] The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling. This adds extra steps to your synthesis but can significantly improve the yield and reproducibility of the coupling reaction.

  • Protecting-Group-Free Strategy: It is possible to perform the coupling on the free acid. To do this successfully, you generally need to:

    • Use a sufficient excess of a relatively weak inorganic base (e.g., K₂CO₃, K₃PO₄) to both deprotonate the carboxylic acid and facilitate the catalytic cycle.

    • Carefully select the ligand and palladium source. Some catalyst systems are more tolerant of the free carboxylate.

The decision of whether to protect the carboxylic acid depends on the specific substrates and the overall synthetic route.

Data on Reaction Conditions

The following tables summarize the yields of 2-arylbenzoic acids under various reported reaction conditions. This data can help guide your choice of catalyst, ligand, base, and solvent.

Table 1: Effect of Catalyst and Ligand on the Synthesis of Biphenyl-2-carboxylic Acid

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂SPhosK₃PO₄Toluene1001295Buchwald, S. L. et al. J. Am. Chem. Soc.2004 , 126, 13028-13032.
2Pd₂(dba)₃XPhosK₃PO₄Dioxane1001892Buchwald, S. L. et al. J. Am. Chem. Soc.2003 , 125, 16194-16195.
3Pd(PPh₃)₄-Na₂CO₃DME/H₂O801664Ennis, D. S. et al. Org. Process Res. Dev.1999 , 3, 248-252.[5]
4Pd/C-Na₂CO₃MeOH/H₂OReflux482Ennis, D. S. et al. Org. Process Res. Dev.1999 , 3, 248-252.[2][5]

Table 2: Influence of Base and Solvent on Yield

EntryAryl HalideArylboronic AcidBase (equiv.)SolventTemp (°C)Yield (%)Reference
12-Bromobenzoic acidPhenylboronic acidK₂CO₃ (2)WaterRT>90Liu, W. et al. J. Chem. Res.2019 , 43, 243-247.[1][4]
22-Bromobenzoic acidPhenylboronic acidNa₂CO₃ (3)DMF/H₂O10098Borhade, A. V. et al. Catal. Sci. Technol.2012 , 2, 1262-1269.
32-Bromobenzoic acidPhenylboronic acidNaOHDMF/H₂O100LowBorhade, A. V. et al. Catal. Sci. Technol.2012 , 2, 1262-1269.
42-Chlorobenzoic acidPhenylboronic acidK₃PO₄ (2)Dioxane/H₂O10085Fu, G. C. et al. J. Am. Chem. Soc.2000 , 122, 4020-4028.[6]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of a 2-Halobenzoic Acid (Protecting-Group-Free)

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • 2-Halobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halobenzoic acid, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Catalytic Cycle and Key Steps

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction. Understanding these steps is key to troubleshooting.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition c1 pd2_aryl Ar-Pd(II)L₂-X oa->pd2_aryl transmetalation Transmetalation c2 pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl re Reductive Elimination c3 product Ar-Ar' (2-Arylbenzoic Acid) re->product c4 aryl_halide Ar-X (2-Halobenzoic Acid) aryl_halide->oa boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

stability and degradation of 2-(4-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(4-Nitrophenyl)benzoic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Photodegradation: Exposure to UV or even ambient light can induce degradation. Nitroaromatic compounds are known to be susceptible to photolysis.

  • pH: The compound's stability can be pH-dependent. While generally stable, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can lead to thermal decomposition. Studies on related biphenyl carboxylic acids suggest that ortho-substituted isomers may be less thermally stable than their meta or para counterparts.[1]

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction to an amino group in the presence of reducing agents.[2] Strong oxidizing conditions can also lead to degradation of the aromatic rings.

  • Microbial Contamination: In non-sterile aqueous solutions, bacteria may utilize nitrobenzoates as a carbon and energy source, leading to biodegradation.[3]

Q2: What is the expected shelf-life of solid this compound?

A2: When stored as a solid in a cool, dark, and dry place, this compound is generally stable for extended periods. For specific shelf-life information, it is best to refer to the manufacturer's certificate of analysis. As a general practice, it is recommended to re-test the purity of the compound if it has been stored for more than a year or if there are any visible changes in its appearance.

Q3: In which solvents should I dissolve this compound for maximum stability?

A3: For short-term experimental use, dissolving the compound in high-purity organic solvents such as DMSO, DMF, or absolute ethanol is recommended. For aqueous buffers, it is crucial to prepare fresh solutions and protect them from light. The solubility in aqueous solutions is expected to be low and pH-dependent. Avoid prolonged storage in aqueous buffers, especially if not sterile.

Q4: My solution of this compound has turned slightly yellow. What could be the cause?

A4: A yellow discoloration can be an indicator of degradation, potentially due to:

  • Photodegradation: Exposure to light is a common cause of color change in nitroaromatic compounds.

  • Formation of Nitrophenolate Ions: Under alkaline conditions, the acidity of any potential hydroxylated impurities or degradation byproducts could lead to the formation of colored phenolate ions.

  • Impurity Presence: The starting material may contain colored impurities that become more apparent upon dissolution.

It is advisable to run an analytical check (e.g., HPLC-UV, LC-MS) to identify any degradation products.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent results in biological assays.
  • Question: I'm getting variable IC50 values for this compound in my cell-based assay. What could be the problem?

  • Answer: Inconsistent results in biological assays can often be traced back to the stability of the test compound in the assay medium.

    • Degradation in Media: The compound might be degrading in the aqueous, buffered cell culture medium over the course of the experiment (e.g., 24-72 hours). This would lead to a decrease in the effective concentration of the active compound over time.

    • Precipitation: Due to its likely low aqueous solubility, the compound may be precipitating out of solution at the tested concentrations. This is especially problematic if stock solutions in organic solvents (like DMSO) are diluted into aqueous media.

    • Interaction with Media Components: The compound could be reacting with components in the cell culture medium, such as serum proteins.

  • Troubleshooting Steps:

    • Assess Stability in Assay Media: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. At various time points (e.g., 0, 6, 24, 48 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining parent compound.

    • Check for Precipitation: After preparing the final dilutions in the assay media, visually inspect for any cloudiness or precipitate. You can also centrifuge a sample and analyze the supernatant by HPLC to determine the soluble concentration.

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a stock solution immediately before each experiment.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Question: I am seeing new peaks in my HPLC chromatogram after storing my sample solution for a few hours. What are they?

  • Answer: The appearance of new peaks is a strong indication of degradation.

    • Photodegradation: If the solution was exposed to light, you might be observing photoproducts.

    • Hydrolysis: If in an aqueous buffer, hydrolysis of the nitro group or other reactions could be occurring.

    • Solvent Reaction: The compound might be reacting with the solvent, although this is less common with standard HPLC solvents.

  • Troubleshooting Steps:

    • Protect from Light: Store and handle all solutions of the compound in amber vials or wrap containers in aluminum foil.

    • Control Temperature: Keep solutions refrigerated or on ice when not in use.

    • Use High-Purity Solvents: Ensure that your solvents are of high purity and do not contain reactive impurities.

    • Identify Degradants: If possible, use LC-MS to get the mass of the new peaks to help identify the degradation products. A common degradation pathway for nitroaromatics is the reduction of the nitro group to an amino group, which would result in a mass difference of -30 Da (NO2 -> NH2).

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis of a Related Nitroaromatic Ester (Data is hypothetical and based on general principles of ester hydrolysis)

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k) (day⁻¹)
4.025> 1 year< 0.002
7.025~180 days~0.004
9.025~15 days~0.046
7.050~30 days~0.023

Table 2: Factors Influencing the Stability of this compound

FactorPotential EffectRecommended Mitigation
Light (UV/Ambient) High risk of photodegradation.Store solid and solutions in the dark (amber vials, foil wrap).
High Temperature (>40°C) Potential for thermal decomposition.Store in a cool place. Avoid prolonged heating of solutions.
pH < 4 Generally stable, but monitor for long-term degradation.Use freshly prepared acidic buffers.
pH > 8 Increased risk of hydrolysis or other base-catalyzed reactions.Use freshly prepared alkaline buffers and analyze promptly.
Oxygen/Air Generally low risk, but oxidative degradation is possible under harsh conditions.For long-term storage of solutions, consider inert gas overlay.
Reducing Agents Reduction of the nitro group to an amine.Avoid contact with reducing agents unless this transformation is intended.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines for pharmaceutical stability testing.[4][5]

Protocol 1: Photostability Testing
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 1:1).

    • Place an aliquot of the solution in a clear glass vial (test sample).

    • Wrap another vial containing the same solution completely in aluminum foil (dark control).

  • Exposure:

    • Place both vials in a photostability chamber.

    • Expose the samples to a light source that conforms to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the test and control samples.

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Evaluation:

    • Compare the chromatograms of the exposed sample to the dark control.

    • Calculate the percentage of degradation and identify any major photodegradation products.

Protocol 2: pH-Dependent Stability (Hydrolysis)
  • Buffer Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation:

    • Prepare a concentrated stock solution of the compound in an organic solvent (e.g., acetonitrile).

    • Spike a small volume of the stock solution into each buffer to obtain the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation:

    • Incubate the buffered solutions at a constant temperature (e.g., 25°C or 40°C) in the dark.

  • Analysis:

    • At various time points (e.g., 0, 1, 3, 7, 14, 28 days), take aliquots from each pH solution.

    • Immediately analyze the samples by HPLC to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration versus time for each pH.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Hypothetical Degradation Pathways

A This compound B 2-(4-aminophenyl)benzoic acid A->B Reduction (e.g., microbial, chemical) C Photodegradation Products (e.g., hydroxylated, ring-opened) A->C UV/Vis Light D Hydrolysis Products A->D High/Low pH, Heat

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_samples Prepare Samples in Stress Conditions (pH, Light, Heat) prep_stock->prep_samples incubate Incubate at Specified Conditions prep_samples->incubate sampling Sample at Time Points (T=0, T=1, T=2...) incubate->sampling hplc HPLC-UV/MS Analysis sampling->hplc quantify Quantify Parent Compound & Identify Degradants hplc->quantify kinetics Calculate Degradation Rate & Half-Life quantify->kinetics report Generate Stability Report kinetics->report

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for Assay Inconsistency

start Inconsistent Assay Results q1 Is the compound soluble in assay medium at test concentration? start->q1 remedy1 Decrease concentration or use a co-solvent. q1->remedy1 No q2 Is the compound stable in assay medium for the experiment duration? q1->q2 Yes sol_yes Yes sol_no No remedy1->start remedy2 Shorten incubation time or identify degradation cause. q2->remedy2 No q3 Are there other confounding factors? (e.g., assay interference) q2->q3 Yes stab_yes Yes stab_no No remedy2->start remedy3 Run counter-screens (e.g., without target protein). q3->remedy3 Yes end Consistent Results q3->end No remedy3->start

Caption: Decision tree for troubleshooting inconsistent biological assay results.

References

challenges in the scale-up of 2-(4-nitrophenyl)benzoic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(4-nitrophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at a laboratory and pilot scale?

A1: The most prevalent and modern approach is the Suzuki-Miyaura cross-coupling reaction, typically involving a 2-halobenzoic acid (or its ester) and 4-nitrophenylboronic acid.[1][2] Alternative, more classical methods include the oxidation of precursors like 2-(4-nitrophenyl)toluene or the nitration of 2-phenylbenzoic acid, though these can present challenges with regioselectivity and harsh reaction conditions.[3][4]

Q2: Why do Suzuki-Miyaura coupling reactions for this compound often show poor reproducibility upon scale-up?

A2: Scale-up introduces challenges in maintaining consistent reaction parameters. Key factors affecting reproducibility include inefficient heat transfer in larger reactors, which can alter the reaction kinetics and lead to byproduct formation. Inadequate mixing can cause localized concentration gradients of reactants, base, and catalyst, leading to incomplete reactions. Furthermore, maintaining a strictly inert atmosphere is more difficult in larger vessels, and oxygen can deactivate the palladium catalyst.[5][6]

Q3: My reaction fails or gives low yields when using a benzoic acid derivative directly in a Suzuki coupling. Why?

A3: Carboxylic acids can interfere with Suzuki couplings. The carboxylate anion, formed under the basic reaction conditions, can coordinate with the palladium catalyst. This can stabilize the Pd(II) intermediate, hindering the crucial reductive elimination step and effectively deactivating the catalyst.[7] It is a common issue, particularly when the carboxylic acid group is on the boronic acid reagent.[7]

Q4: What are the primary purification challenges when scaling up production?

A4: The main challenges are the removal of the palladium catalyst to meet regulatory limits for active pharmaceutical ingredients (APIs), separation of the desired product from structurally similar impurities like homo-coupled byproducts (biphenyl and 4,4'-dinitrobiphenyl), and removal of inorganic salts from the base.[8] The final product often requires multiple crystallization steps to achieve high purity.[3][4]

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

This guide addresses specific issues encountered during the scale-up of the Suzuki-Miyaura coupling for synthesizing this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Action Rationale
Catalyst Deactivation 1. Protect the Carboxylic Acid: Convert the benzoic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction. The acid can be regenerated by saponification post-coupling.[7] 2. Switch Catalyst System: If using a Pd(II) precatalyst like Pd(dppf)Cl₂, try a Pd(0) source such as Pd(PPh₃)₄, which may be less susceptible to carboxylate inhibition.[7] 3. Increase Catalyst Loading: On larger scales, minor impurities or atmospheric leaks have a greater impact. A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome this.[1]Carboxylate anions can coordinate to and deactivate palladium catalysts. Protecting the acid group prevents this interaction.[7] Different palladium sources have different activation pathways and sensitivities to ligands in the reaction mixture.
Ineffective Base 1. Increase Base Equivalents: Ensure at least one extra equivalent of base is added to neutralize the acidic proton of the benzoic acid, in addition to the amount required for the catalytic cycle.[7] 2. Change the Base: If using K₂CO₃, consider a stronger base like K₃PO₄ or Cs₂CO₃, which can be more effective.The acidic proton of the starting material will consume the base, making it unavailable for the catalytic cycle. Insufficient base is a common cause of reaction failure.[7]
Poor Solubility 1. Modify Solvent System: The starting materials, particularly boronic acids with carboxylic acid groups, can have poor solubility in common organic solvents. Try a biphasic system like Toluene:H₂O or Dioxane:H₂O, or consider using a co-solvent like ethanol to improve solubility.[1][7]For the reaction to proceed, all components must have some degree of mutual solubility to interact. Poor solubility of the boronic acid in the organic phase is a frequent issue.[7]
Oxygen Contamination 1. Improve Degassing: Ensure all solvents are rigorously degassed by sparging with an inert gas (Nitrogen or Argon) for an extended period (e.g., 30-60 minutes) prior to use.[1] 2. Maintain Inert Atmosphere: Perform all reagent transfers under a positive pressure of inert gas.The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen, which "kills" the catalyst. This is a more significant risk on larger scales with longer reaction times.

Logical Workflow for Suzuki Coupling Scale-Up

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation Prep_Reactants Prepare Reactants (Aryl Halide, Boronic Acid) Protect_Acid Esterify Benzoic Acid (Recommended) Prep_Reactants->Protect_Acid Charge_Reactor Charge Reactor with Solids (Substrates, Base, Ligand) Protect_Acid->Charge_Reactor Proceed to Coupling Prep_Solvents Degas Solvents (e.g., N2 Sparge > 30 min) Inert_Atmosphere Establish Inert Atmosphere (Vac/N2 Cycles) Charge_Reactor->Inert_Atmosphere Add_Solvents Add Degassed Solvents Inert_Atmosphere->Add_Solvents Add_Catalyst Add Palladium Catalyst Add_Solvents->Add_Catalyst Heat_React Heat to Reaction Temp (e.g., 80-100 °C) Add_Catalyst->Heat_React Quench Cool and Quench Reaction Heat_React->Quench Monitor to Completion Pd_Removal Palladium Scavenging Quench->Pd_Removal Saponify Saponify Ester (If Applicable) Pd_Removal->Saponify Isolate_Crude Isolate Crude Product Saponify->Isolate_Crude Purify Crystallize/Purify Isolate_Crude->Purify

Caption: Workflow for scaling up Suzuki-Miyaura coupling.

Troubleshooting Guide: Purification & Isolation

Issue 2: High Levels of Residual Palladium in Final Product
Potential Cause Troubleshooting Action Rationale
Inefficient Removal 1. Aqueous Bisulfite Wash: After the reaction, treat the mixture with an aqueous solution of sodium bisulfite (NaHSO₃, e.g., 20% solution) at an elevated temperature (e.g., 60-80 °C).[8] 2. Thiol-Based Scavengers: Add a silica-bound thiol scavenger or a solution of a thiol-containing compound (e.g., N-acetylcysteine) to the crude product solution and stir for several hours before filtration.These reagents coordinate strongly to palladium, forming water-soluble complexes or solid-bound species that can be easily separated from the organic product through aqueous extraction or filtration. The bisulfite wash has been shown to be highly effective at scale.[8]
Product Occlusion 1. Dissolve and Treat: Ensure the crude product is fully dissolved in an appropriate solvent before attempting palladium scavenging. If the product crystallizes with palladium trapped inside, removal will be ineffective.The scavenger needs to be able to access the palladium atoms. If the metal is trapped within the crystal lattice of the solid product, it cannot be removed.
Quantitative Data: Palladium Removal
Method Initial Pd Level (ppm) Final Pd Level (ppm) Reference
Treatment with Toluene and 20% aqueous NaHSO₃ at elevated temperature~8000< 100[8]

Troubleshooting Logic for Low Yield

G cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_decomp Solutions for Side Reactions Start Low Yield Observed Check_Reactants Starting Materials Consumed? Start->Check_Reactants Check_Byproducts Homo-coupling or Degradation? Check_Reactants->Check_Byproducts Yes Action_Incomplete Incomplete Reaction Check_Reactants->Action_Incomplete No Action_Decomposition Side Reactions Dominating Check_Byproducts->Action_Decomposition Yes Action_Success Yield Issue is Elsewhere (e.g., Workup Loss) Check_Byproducts->Action_Success No Sol_Incomplete_1 Increase Reaction Time/Temp Action_Incomplete->Sol_Incomplete_1 Sol_Incomplete_2 Check Base Stoichiometry Action_Incomplete->Sol_Incomplete_2 Sol_Incomplete_3 Improve Degassing Action_Incomplete->Sol_Incomplete_3 Sol_Decomp_1 Protect Carboxylic Acid Action_Decomposition->Sol_Decomp_1 Sol_Decomp_2 Change Catalyst/Ligand Action_Decomposition->Sol_Decomp_2 Sol_Decomp_3 Lower Reaction Temperature Action_Decomposition->Sol_Decomp_3

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

Experimental Protocols

Protocol 1: Esterification of 2-Bromobenzoic Acid

This protocol is a representative procedure for protecting the carboxylic acid group prior to Suzuki coupling.

  • To a solution of 2-bromobenzoic acid (1 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly pour the concentrated mixture into a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (2x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 2-bromobenzoate.

Protocol 2: Scale-Up Suzuki-Miyaura Coupling

This protocol is a general guide based on common literature procedures for coupling an aryl halide ester with a boronic acid.[1]

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with methyl 2-bromobenzoate (1.0 eq), 4-nitrophenylboronic acid (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inerting: Seal the reactor and perform at least three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 4:1 acetonitrile/water or 4:1 dioxane/water solvent mixture (5-10 volumes) via cannula or pump under a positive nitrogen pressure.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (1-3 mol%), to the stirred mixture.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.

  • Palladium Removal: Wash the organic layer with a 20% aqueous solution of NaHSO₃ at 60 °C for 1 hour.[8] Separate the layers.

  • Isolation: Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.

Protocol 3: Saponification to Final Product
  • Dissolve the crude ester product from Protocol 2 in a suitable solvent like THF or methanol (5-10 volumes).

  • Add an aqueous solution of sodium hydroxide (2-3 eq, e.g., 2M solution).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is fully consumed (monitor by HPLC).

  • Cool the mixture and acidify to a pH of ~2 using dilute HCl.

  • The product, this compound, will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove inorganic salts and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Catalyst Deactivation Pathway

G Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with Aryl Halide) Active_Catalyst->Oxidative_Addition Catalytic Cycle Pd_II_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd_II_Intermediate Catalytic Cycle Transmetalation Transmetalation (with Boronic Acid) Pd_II_Intermediate->Transmetalation Catalytic Cycle Carboxylate Carboxylate Anion (from Benzoic Acid + Base) Pd_II_Intermediate->Carboxylate Deactivated_Complex Stable Pd(II)-Carboxylate Complex (Catalyst Deactivated) Pd_II_Intermediate->Deactivated_Complex Coordination Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Catalytic Cycle Product Desired Biaryl Product Reductive_Elimination->Product Catalytic Cycle Product->Active_Catalyst Catalytic Cycle Carboxylate->Deactivated_Complex

Caption: Deactivation of Pd catalyst by carboxylate anions.

References

Technical Support Center: Purification of 2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-nitrophenyl)benzoic acid. Our goal is to offer practical solutions to common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-nitrotoluene if prepared by oxidation. Other potential impurities are isomers (e.g., 2-(2-nitrophenyl)benzoic acid or 2-(3-nitrophenyl)benzoic acid) and byproducts from the coupling reaction used for its synthesis (e.g., Suzuki or Ullmann coupling), which may include homocoupled products. Residual catalysts and solvents may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification methods are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For removal of minor, structurally different impurities, recrystallization is often sufficient. For separating closely related isomers or other challenging impurities, column chromatography may be necessary.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (237-241 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates high purity. Multiple spots suggest the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by showing the relative amounts of the desired compound and any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric acid to ensure the carboxylic acid is protonated) is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by comparing the spectra of your sample to a reference spectrum of pure this compound.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solution.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound at elevated temperatures.

  • Solution:

    • Increase the amount of solvent: Add more of the hot solvent in small increments until the compound dissolves. Be mindful that using a large volume of solvent may reduce your recovery yield.

    • Try a different solvent: Consult the solvent selection table below for alternatives. A rule of thumb is that solvents with similar functional groups to the compound are often good choices.[2] For this compound, polar protic or aprotic solvents are generally a good starting point.

    • Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution too quickly at a temperature above its melting point in that solvent.

  • Solution:

    • Reheat the solution: Add a small amount of additional hot solvent to redissolve the oil.

    • Slow down the cooling process: Insulate the flask to allow for gradual cooling. This encourages the formation of well-defined crystals.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can act as nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Problem 3: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent and increase the concentration of the compound. Then, allow it to cool again.

    • Induce crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Column Chromatography

Column chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The mobile phase (eluent) is either too polar or not polar enough.

  • Solution:

    • Optimize the mobile phase using TLC: Before running a column, test different solvent systems using TLC to find one that gives good separation between your desired compound and the impurities (a difference in Rf values of at least 0.2 is ideal). For this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[3]

    • Use a solvent gradient: Instead of using a single solvent mixture, you can gradually increase the polarity of the mobile phase during the elution. This can help to separate compounds with a wide range of polarities.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Increase the polarity of the mobile phase: Gradually add a more polar solvent to your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

Problem 3: The column runs dry.

  • Possible Cause: The level of the mobile phase has dropped below the top of the stationary phase.

  • Solution:

    • Always keep the stationary phase covered with the mobile phase: Add fresh eluent to the top of the column before the level drops too low. A dry column will lead to cracking of the stationary phase and poor separation.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes may need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (e.g., a 5:1 or 5:2 mixture of ethanol to water) to just dissolve the solid.[4]

  • Heat the mixture with gentle swirling until the solid is completely dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.

  • Perform a hot filtration to remove any insoluble impurities or the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for about 15-20 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven or by air drying.

Column Chromatography of this compound

This protocol provides a general procedure for purification by column chromatography. The mobile phase composition should be optimized by TLC first.

Materials:

  • Crude this compound

  • Silica gel (for the stationary phase)

  • Chromatography column

  • Mobile phase (e.g., petroleum ether/ethyl acetate mixture)

  • Sand

  • Collection tubes

Procedure:

  • Prepare the column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the initial mobile phase (a less polar mixture, e.g., 9:1 petroleum ether/ethyl acetate). Pour the slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully add it to the top of the column.

  • Elute the column: Add the mobile phase to the top of the column and begin collecting fractions. You can gradually increase the polarity of the mobile phase (e.g., to a 7:3 or 1:1 mixture of petroleum ether/ethyl acetate) to elute the desired compound.

  • Analyze the fractions: Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Purification MethodTypical Solvent SystemExpected Recovery YieldPurity Assessment
Recrystallization Ethanol/Water (e.g., 5:1)70-90%Melting point, TLC, HPLC
Column Chromatography Silica Gel with Petroleum Ether/Ethyl Acetate gradient50-80%TLC, HPLC, NMR

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography Major/Similar Impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, HPLC, MP) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oils Out' Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form Cool->Crystals NoCrystals No Crystals Cool->NoCrystals Problem OilOut Oils Out Cool->OilOut Problem Evaporate Evaporate Solvent NoCrystals->Evaporate Reheat Reheat & Add Solvent OilOut->Reheat Scratch Scratch Flask Seed Add Seed Crystal SlowCool Cool Slowly

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Enhancing the Solubility of 2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 2-(4-nitrophenyl)benzoic acid in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when dissolving this compound, providing potential causes and step-by-step solutions.

Issue Potential Cause(s) Solution(s)
Compound will not dissolve in aqueous buffer. The pH of the buffer is too low (acidic). This compound is a carboxylic acid and requires a basic pH to deprotonate and form a more soluble salt.Gradually increase the pH of the solution by adding a base (e.g., 1M NaOH) dropwise while stirring. Monitor the pH and observe for dissolution. For carboxylic acids, a pH above its pKa is generally required for significant solubility enhancement.[1][2][3]
Precipitation occurs when an organic stock solution is diluted with an aqueous buffer. The concentration of the organic co-solvent is too low in the final solution to maintain solubility. This is a common issue when diluting a concentrated stock in a solvent in which the compound is less soluble.1. Increase the co-solvent percentage: Prepare the final solution with a higher percentage of the organic co-solvent. 2. Use a surfactant: Add a suitable surfactant to the aqueous buffer before dilution to help maintain the compound's solubility through micellar encapsulation.[4][5][6] 3. pH adjustment: Ensure the final aqueous buffer has a sufficiently high pH to keep the compound in its soluble salt form.
The compound dissolves initially but then crashes out of solution over time. The solution is supersaturated and thermodynamically unstable. This can be influenced by temperature changes or the slow kinetics of precipitation.1. Gently warm the solution: Increasing the temperature can sometimes increase the solubility limit.[1] However, be mindful of the compound's stability at elevated temperatures. 2. Filter the solution: If a supersaturated solution is not required, filter out the excess solid to obtain a saturated solution at the working temperature. 3. Use a stabilizing agent: Consider adding a polymer or surfactant that can help stabilize the supersaturated state.
Inconsistent solubility results between experiments. Variations in experimental conditions such as temperature, pH, purity of the compound or solvents, and stirring speed.1. Standardize all experimental parameters: Ensure consistent temperature control, accurate pH measurement and adjustment, use of high-purity reagents, and consistent agitation methods. 2. Verify compound purity: Impurities can affect solubility. Confirm the purity of the this compound using appropriate analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: As an aromatic carboxylic acid, this compound is expected to have low solubility in water and non-polar organic solvents. Its solubility is significantly influenced by the pH of the solution; it is more soluble in basic aqueous solutions where it can form a carboxylate salt.[1][2] It is also more soluble in polar organic solvents compared to non-polar ones.

Q2: Which organic solvents are likely to be most effective for dissolving this compound?

A2: Based on data for the related compound, p-nitrobenzoic acid, polar organic solvents such as methanol, ethanol, and acetone are effective at dissolving this type of compound.[7] For 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, iso-propanol and DMSO have been noted as effective solvents in synthesis, suggesting they could also be good choices for dissolution.[8]

Q3: How does pH adjustment enhance the solubility of this compound?

A3: this compound is a carboxylic acid. In a basic solution (pH > pKa), the carboxylic acid group (-COOH) deprotonates to form a carboxylate anion (-COO⁻). This ionic form is more polar and has much greater solubility in aqueous solutions compared to the neutral, protonated form.[1][2]

Q4: What is the role of a co-solvent in dissolving this compound?

A4: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly soluble compound. The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the non-polar regions of the this compound molecule to be solvated.[9][10]

Q5: How do surfactants help to solubilize this compound?

A5: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in solution. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar part of this compound can be encapsulated within the hydrophobic core of the micelles, effectively increasing its apparent solubility in the aqueous medium.[4][5][6][11]

Quantitative Solubility Data

The following table summarizes the solubility of a structurally similar compound, p-nitrobenzoic acid, in various solvents to provide a general guideline.

Solvent Solubility (g / 100 mL) Temperature (°C)
Water< 0.126
Methanol8.3325
Ethanol0.9125
Acetone5.025
Chloroform0.6725
Diethyl Ether2.2225

Data is for p-nitrobenzoic acid and is intended for illustrative purposes.[7][12]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to dissolve this compound in an aqueous buffer by increasing the pH.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer.

  • Place the beaker on a stir plate and add a stir bar. Begin stirring at a moderate speed.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Place the pH probe into the suspension.

  • Slowly add 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding NaOH until the this compound is fully dissolved. Record the final pH of the solution.

  • If a specific final concentration and pH are required, it is recommended to perform a small-scale trial to determine the required amount of base and then scale up.

Protocol 2: Solubilization using a Co-solvent System

This protocol details the use of a water-miscible organic solvent to dissolve this compound.

Materials:

  • This compound

  • Co-solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, or Polyethylene glycol 400 (PEG 400))

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer or sonicator

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO). This can be facilitated by vortexing or brief sonication.

  • To prepare a working solution, first add the required volume of the aqueous buffer to a new tube.

  • While vortexing the aqueous buffer, add the required volume of the concentrated stock solution dropwise. This helps to prevent precipitation.

  • If precipitation occurs, try a higher percentage of the co-solvent in the final solution or use a different co-solvent.

Protocol 3: Micellar Solubilization with a Surfactant

This protocol describes the use of a surfactant to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Surfactant (e.g., Tween® 80, Sodium dodecyl sulfate (SDS))

  • Aqueous buffer (e.g., PBS)

  • Stir plate and stir bar or sonicator

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the surfactant in the desired aqueous buffer at a concentration well above its critical micelle concentration (CMC). For example, a 1-5% (w/v) solution of Tween® 80.

  • Add the desired amount of this compound to the surfactant solution.

  • Stir the mixture vigorously using a stir plate or sonicate until the compound is fully dissolved. Gentle heating may be applied if the compound and surfactant are stable at higher temperatures.

  • The resulting solution will be a clear micellar dispersion.

Visualizations

experimental_workflow start Start: Undissolved This compound aqueous_solubility Attempt to dissolve in aqueous buffer (e.g., PBS) start->aqueous_solubility is_soluble_aq Is the compound soluble? aqueous_solubility->is_soluble_aq end_soluble End: Soluble is_soluble_aq->end_soluble Yes choose_method Select Solubilization Method is_soluble_aq->choose_method No ph_adjustment pH Adjustment (add base) choose_method->ph_adjustment co_solvent Co-solvent System (e.g., DMSO, Ethanol) choose_method->co_solvent surfactant Micellar Solubilization (e.g., Tween® 80) choose_method->surfactant dissolve_ph Dissolve in basic buffer ph_adjustment->dissolve_ph dissolve_co Prepare stock in co-solvent, then dilute in buffer co_solvent->dissolve_co dissolve_surfactant Dissolve in surfactant solution surfactant->dissolve_surfactant is_soluble_final Is the compound soluble? dissolve_ph->is_soluble_final dissolve_co->is_soluble_final dissolve_surfactant->is_soluble_final is_soluble_final->end_soluble Yes troubleshoot Troubleshoot: - Try another method - Combine methods - Check purity is_soluble_final->troubleshoot No

Caption: Decision workflow for solubilizing this compound.

signaling_pathway cluster_compound This compound (R-COOH) cluster_solution Aqueous Solution compound_solid Insoluble Solid deprotonation Deprotonation compound_solid->deprotonation compound_dissolved Soluble Anion (R-COO⁻) base Addition of Base (e.g., NaOH) base->deprotonation deprotonation->compound_dissolved

Caption: pH adjustment mechanism for solubilization.

References

overcoming common issues in the characterization of 2-(4-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 2-(4-nitrophenyl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed methods include the Ullmann condensation, Friedel-Crafts acylation followed by oxidation, and the oxidation of 2-(4-nitrophenyl)acetophenone. The Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an anthranilic acid derivative, is a classic and widely cited method.[1][2]

Q2: What is a typical melting point for pure this compound?

A2: The reported melting point for this compound is in the range of 229-231 °C. A significant deviation or a broad melting range often indicates the presence of impurities.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: A variety of solvents can be used for recrystallization, including ethanol, benzene, and mixtures such as methyl ethyl ketone/benzene or aqueous ethanol.[3] The choice of solvent will depend on the specific impurities you are trying to remove. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your sample.

Q4: Are there any known safety concerns when working with this compound?

A4: As with any chemical, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

Synthesis Issues

Q: My Ullmann condensation reaction resulted in a low yield. What are the potential causes and solutions?

A: Low yields in Ullmann condensations for synthesizing this compound can stem from several factors:

  • Inactive Copper Catalyst: The copper catalyst is crucial for the reaction. If the copper surface is oxidized, its catalytic activity will be diminished.

    • Solution: Activate the copper powder before use by washing it with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water and a high-purity solvent like acetone, and then drying under vacuum.

  • High Reaction Temperature: While Ullmann reactions often require high temperatures, excessive heat can lead to decomposition of the starting materials or the product.[1]

    • Solution: Carefully control the reaction temperature and consider using a high-boiling point solvent to maintain a stable temperature. Modern variations of the Ullmann reaction may proceed at lower temperatures with the use of specific ligands.

  • Improper Solvent Choice: The solvent needs to be inert to the reaction conditions and capable of dissolving the reactants at the reaction temperature.

    • Solution: High-boiling polar aprotic solvents like DMF or DMSO are often used.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q: I have a significant amount of a side-product in my reaction mixture. What could it be and how can I avoid it?

A: A common side-product is the symmetrical biaryl compound formed from the coupling of two molecules of the same aryl halide. Another possibility, depending on the starting materials, is the formation of other isomers.

  • Solution: To minimize side-product formation, use a stoichiometric amount of the reactants. A slow addition of one of the aryl halides to the reaction mixture can also favor the desired cross-coupling reaction. Purification techniques like column chromatography can be employed to separate the desired product from these side-products.

Purification Issues

Q: After recrystallization, my product is still colored. What should I do?

A: A persistent color in your product after recrystallization often indicates the presence of colored impurities.

  • Solution: You can try treating the hot solution with activated charcoal before the filtration step. The activated charcoal will adsorb many colored impurities. Use a small amount of charcoal and perform a hot filtration to remove it before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Q: My product precipitates as an oil during recrystallization and does not form crystals. How can I resolve this?

A: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

    • Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.

    • Adding a seed crystal of the pure compound can also initiate crystallization.

Characterization Issues

Q: The peaks in my ¹H NMR spectrum are broad and not well-resolved. What could be the issue?

A: Broad peaks in an NMR spectrum can be due to several factors:

  • Sample Impurities: Paramagnetic impurities can cause significant line broadening.

    • Solution: Ensure your product is thoroughly purified. Washing the crude product to remove any residual copper catalyst from the synthesis is crucial.

  • Poor Shimming: The magnetic field homogeneity might not be optimized.

    • Solution: Reshim the NMR spectrometer before acquiring the spectrum.

  • Sample Concentration: A very high sample concentration can lead to increased viscosity and peak broadening.

    • Solution: Use a more dilute sample.

Q: My IR spectrum shows a very broad peak in the 3500-2500 cm⁻¹ region, obscuring other signals. Is this normal?

A: Yes, this is a characteristic feature of carboxylic acids. The broad absorption is due to the O-H stretching vibration of the carboxylic acid dimer, which is involved in strong hydrogen bonding. This broad peak often overlaps with the C-H stretching vibrations of the aromatic rings.[4]

Quantitative Data Summary

ParameterExpected Value/RangeNotes
Melting Point 229-231 °CA lower and broader range indicates impurities.
¹H NMR (DMSO-d₆) Chemical shifts (δ) in ppm.
Ar-H~7.5 - 8.5 ppmComplex multiplet patterns due to coupling between protons on the two aromatic rings.
COOH~13.5 ppmBroad singlet, may not always be observed depending on the solvent and water content.
¹³C NMR (DMSO-d₆) Chemical shifts (δ) in ppm.
C=O~167 ppm
Ar-C~120 - 150 ppm
IR Spectroscopy Wavenumber (cm⁻¹)
O-H stretch (acid)3300 - 2500 cm⁻¹Very broad due to hydrogen bonding.[4]
C-H stretch (aromatic)3100 - 3000 cm⁻¹Often obscured by the broad O-H stretch.
C=O stretch (acid)1710 - 1680 cm⁻¹Strong absorption.
NO₂ stretch (asymmetric)1550 - 1510 cm⁻¹Strong absorption.
NO₂ stretch (symmetric)1360 - 1320 cm⁻¹Strong absorption.
C-O stretch (acid)1320 - 1210 cm⁻¹

Experimental Protocols

Synthesis of this compound via Ullmann Condensation
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 4-nitroaniline (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Add a high-boiling point solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid.

  • A precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization.

Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Characterization
  • Melting Point: Determine the melting point of the dried crystals using a melting point apparatus.

  • NMR Spectroscopy: Prepare a sample by dissolving a small amount of the product in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Obtain an IR spectrum of the solid product using a KBr pellet or as a nujol mull.

Visualizations

Ullmann_Reaction_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction CuI Cu(I) Intermediate1 Cu(III) Intermediate CuI->Intermediate1 Oxidative Addition ArX 2-Chlorobenzoic Acid ArX->Intermediate1 ArH 4-Nitroaniline ArH->Intermediate1 Product This compound Intermediate1->CuI Reforms Catalyst Intermediate1->Product Reductive Elimination ArX_start 2-Chlorobenzoic Acid Product_end This compound ArX_start->Product_end + Cu(I) catalyst ArH_start 4-Nitroaniline ArH_start->Product_end

Caption: Ullmann condensation reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Start Synthesis Synthesis (Ullmann Condensation) Start->Synthesis Workup Reaction Workup (Acidification & Filtration) Synthesis->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (MP, NMR, IR) Purification->Characterization PureProduct Pure Product Characterization->PureProduct

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

Validation & Comparative

A Comparative Guide to the Spectral Data Validation of 2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 2-(4-nitrophenyl)benzoic acid against its structural isomers and related compounds. The objective is to offer a clear, data-driven resource for the validation and characterization of this compound, which is of interest in various research and development applications.

Spectral Data Summary for this compound

The following table summarizes the expected spectral data for this compound.

Spectroscopic Technique Expected Data
¹H NMR (in CDCl₃)Characteristic proton signals are expected.
¹³C NMR Characteristic carbon signals are expected.
FT-IR Key vibrational bands for the carboxylic acid and nitro groups are anticipated.
Mass Spectrometry Molecular Weight: 243.21 g/mol
Comparative Spectral Data

To aid in the definitive identification of this compound, the following tables compare its spectral data with those of its isomers and related compounds.

2.1. ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm)

Compound Aromatic Protons Carboxylic Acid Proton Other Protons Solvent
2-Nitrobenzoic Acid 7.55-8.20 (m, 4H)[1]~10.5 (br s, 1H)-DMSO-d6[1]
3-Nitrobenzoic Acid 7.75-9.08 (m, 4H)[2]10.37 (s, 1H)[2]-CDCl₃[2]
4-Nitrobenzoic Acid 8.13-8.33 (m, 4H)[3]13.64 (s, 1H)[3]-DMSO-d6[3]
2-Aminobenzoic Acid 6.55-7.84 (m, 4H)[4]-5.19 (s, br, 2H, -NH₂)[4]-
4-Aminobenzoic Acid 6.62-7.84 (m, 4H)[4]-4.16 (s, br, 2H, -NH₂)[4]-

2.2. ¹³C NMR Spectral Data Comparison (Chemical Shifts in ppm)

Compound Aromatic Carbons Carboxylic Acid Carbon Solvent
3-Nitrobenzoic Acid 129.92, 130.96, 135.79, 148.39[2]170.06[2]CDCl₃[2]
4-Nitrobenzoic Acid 124.16, 131.15, 136.89, 150.47[3]166.27[3]DMSO-d6[3]
2-Aminobenzoic Acid 111.9, 116.9, 118.0, 132.9, 135.3, 152.9[4]171.9[4]-
4-Aminobenzoic Acid 113.7, 119.7, 131.5, 151.0166.8[4]-

2.3. FT-IR Spectral Data Comparison (Key Peaks in cm⁻¹)

Compound C=O Stretch (Carboxylic Acid) N-O Stretch (Nitro Group) N-H Stretch (Amino Group) O-H Stretch (Carboxylic Acid)
3-Nitrobenzoic Acid ~1700[5]~1550 (asymmetric), ~1350 (symmetric)[5]-2500-3500 (broad)[6]
4-Nitrobenzoic Acid ~1700~1530 (asymmetric), ~1350 (symmetric)-2500-3300 (broad)
2-Aminobenzoic Acid ~1680-~3300-3500[7]2500-3300 (broad)
4-Aminobenzoic Acid ~1680[8]-3329, 3230[8]2500-3300 (broad)

2.4. Mass Spectrometry Data Comparison

Compound Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
This compound 243Not readily available
3-Nitrobenzoic Acid 167[9]121, 65[10]
4-Nitrobenzoic Acid 167150, 121, 104, 93, 76
2-Aminobenzoic Acid 137119, 92
4-Aminobenzoic Acid 137[11]120, 92, 65[12]

Experimental Protocols

Standard protocols for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: Acquire spectra at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Parameters: Acquire proton-decoupled spectra at room temperature. A larger number of scans is typically required (e.g., 1024 or more) to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Instrument: FT-IR spectrometer.

    • Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. The data is typically an average of 16 or 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Parameters: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte.

Visualizations

Chemical Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound and a typical analytical workflow for its validation.

Caption: Chemical structure of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet / ATR Sample->KBr_Pellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy KBr_Pellet->FTIR Data_Processing Spectral Data Processing NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Comparison Comparison with Reference Data Data_Processing->Comparison Validation Structure Validation Comparison->Validation

Caption: Analytical workflow for spectral data validation.

References

A Comparative Guide to the Characterization and Structural Confirmation of 2-(4-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the analytical techniques used to characterize and confirm the structure of 2-(4-nitrophenyl)benzoic acid. For a comprehensive comparison, experimental data for its isomers, 3-nitrobenzoic acid and 4-nitrobenzoic acid, are also presented. This document is intended for researchers, scientists, and drug development professionals.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the structure of this compound, a molecule with the molecular formula C₁₃H₉NO₄ and a molecular weight of approximately 243.22 g/mol , relies on a combination of spectroscopic and analytical techniques.[1] These methods provide a detailed picture of the molecule's connectivity, functional groups, and three-dimensional arrangement.

A logical workflow for the comprehensive characterization of this compound is outlined below. This process ensures a thorough and systematic confirmation of the compound's identity and purity.

cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_structural Structural Confirmation cluster_comparison Comparative Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H & 13C) purification->nmr Initial Structural Verification ir Infrared (IR) Spectroscopy purification->ir Functional Group Identification ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation xray X-ray Crystallography nmr->xray Detailed 3D Structure ir->xray ms->xray isomers Comparison with Isomers (3-nitrobenzoic acid, 4-nitrobenzoic acid) xray->isomers Final Confirmation & Comparison

Fig. 1: Experimental workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparison of ¹H and ¹³C NMR Data for Nitrobenzoic Acid Isomers

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Predicted data unavailablePredicted data unavailable
3-Nitrobenzoic acid 10.37 (s, 1H), 9.08–8.88 (m, 1H), 8.51 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.50 – 8.45 (m, 1H), 7.75 (dd, J = 10.0, 6.0 Hz, 1H)[1]170.06, 148.39, 135.79, 130.96, 129.92[1]
4-Nitrobenzoic acid 13.64 (s, 1H), 8.33–8.30 (m, 2H), 8.20–8.13 (m, 2H)[1]166.27, 150.47, 136.89, 131.15, 124.16[1]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational bands are expected from the carboxylic acid and the nitro group. The IR spectrum of the related compound 2-nitro-N-(4-nitrophenyl)benzamide shows a prominent C=O stretching band at 1667 cm⁻¹ and aromatic C=C stretching at 1610 cm⁻¹.[1]

Table 2: Comparison of Key IR Absorption Bands for Nitrobenzoic Acid Isomers

CompoundC=O Stretch (Carboxylic Acid)NO₂ Asymmetric StretchNO₂ Symmetric StretchO-H Stretch (Carboxylic Acid)
This compound ~1700 cm⁻¹ (Predicted)~1550 cm⁻¹ (Predicted)~1350 cm⁻¹ (Predicted)2500-3300 cm⁻¹ (broad) (Predicted)
3-Nitrobenzoic acid ~1700 cm⁻¹[3]~1550 cm⁻¹[3]~1350 cm⁻¹[3]2500-3300 cm⁻¹ (broad)
4-Nitrobenzoic acid ~1700 cm⁻¹~1540 cm⁻¹~1350 cm⁻¹2500-3300 cm⁻¹ (broad)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak would be around m/z 243.

Table 3: Comparison of Mass Spectrometry Data for Nitrobenzoic Acid Isomers

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound 243.21Predicted data unavailable
3-Nitrobenzoic acid 167.12167 (M+), 121, 93, 65
4-Nitrobenzoic acid 167.12167 (M+), 150, 121, 104, 93, 76, 65[4][5][6][7]

X-ray Crystallography

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. While a crystal structure for this compound was not found in the searched literature, the analysis of a closely related compound, 2-(4-nitrophenyl)-2-oxoethyl benzoate, reveals that the two aromatic rings are nearly planar to each other.[3] In the crystal structure of another related molecule, 2-Nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings is 82.32(4)°.[8]

For comparison, the crystal structures of 3-nitrobenzoic acid and 4-nitrobenzoic acid are well-documented and show extensive hydrogen bonding networks.[9]

The logical relationship between the analytical techniques for structural confirmation can be visualized as a hierarchical process.

cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Analysis cluster_definitive Definitive Structure ms Mass Spectrometry (Molecular Formula) nmr NMR Spectroscopy (Connectivity) ms->nmr ir IR Spectroscopy (Functional Groups) ir->nmr xray X-ray Crystallography (3D Structure) nmr->xray

References

A Comparative Analysis of 2-(4-nitrophenyl)benzoic Acid and its Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of 2-(4-nitrophenyl)benzoic acid and the three positional isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. This objective analysis, supported by available experimental data, aims to assist researchers in selecting the appropriate molecule for their specific applications in drug development and chemical synthesis.

Physicochemical Properties

The substitution of the nitro group at different positions on the benzoic acid ring, or the addition of a nitrophenyl group, significantly influences the molecule's properties such as acidity, solubility, and melting point. These parameters are critical in determining the behavior of these compounds in biological and chemical systems.

PropertyThis compound2-Nitrobenzoic acid3-Nitrobenzoic acid4-Nitrobenzoic acid
Molecular Formula C₁₃H₉NO₄C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight ( g/mol ) 243.21[1]167.12[2]167.12[2][3]167.12[2][4]
Melting Point (°C) 229-231 (from supplier)146-148[1][3][5]139-141[3][6][7]237-240[8][9][10]
Water Solubility Data not readily available7.8 g/L[5]2.4 g/L (at 15 °C)[2][3]< 0.1 g/100 mL (at 26 °C)
pKa Data not readily available~2.16[3]~3.47[3][6]~3.41
Appearance White to off-white crystalline powderYellowish-white crystals[5]Cream-colored solid[3][6]Pale yellow crystalline powder

Experimental Protocols

The following are generalized experimental methodologies for determining the key physicochemical properties listed in the table.

1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

    • The capillary tube is placed in a melting point apparatus.[6]

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[6]

    • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2][6]

2. Aqueous Solubility Determination (Shake-Flask Method)

  • Principle: This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3. pKa Determination (Potentiometric Titration)

  • Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

  • Procedure:

    • A known amount of the acidic compound is dissolved in a suitable solvent (often a water-alcohol mixture for sparingly soluble compounds).

    • A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.

    • The pH of the solution is measured after each addition of the base using a calibrated pH meter.

    • A titration curve is constructed by plotting the pH versus the volume of base added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Activity and Signaling Pathway

Nitrobenzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A notable mechanism of action for some bioactive molecules is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation.[3][6] Its dysregulation is implicated in various diseases, making it a significant therapeutic target.[5]

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p50-p65) to translocate to the nucleus and induce the transcription of target genes. Certain small molecules can inhibit this pathway at various stages.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB_inactive NF-κB (p50-p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Released NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Inhibitor Nitrobenzoic Acid Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription Induces

Figure 1. The canonical NF-κB signaling pathway and a potential point of inhibition.

The diagram above illustrates the activation of the NF-κB pathway, from extracellular stimuli to gene transcription in the nucleus. It also indicates a potential mechanism of action for certain bioactive compounds, such as nitrobenzoic acid derivatives, which may inhibit the IKK complex, thereby preventing the downstream activation of NF-κB.

Conclusion

The choice between this compound and the isomeric nitrobenzoic acids will depend on the specific requirements of the research or application. The simple nitrobenzoic acid isomers offer a range of acidities and solubilities, with 2-nitrobenzoic acid being the most acidic and water-soluble of the three. 4-Nitrobenzoic acid has the highest melting point, suggesting greater crystalline stability. While quantitative data for this compound is not as readily available, its larger, more complex structure suggests it may have distinct biological activities and applications in medicinal chemistry, potentially as a scaffold for developing targeted inhibitors of signaling pathways like NF-κB. Further experimental characterization of this compound is warranted to fully elucidate its potential.

References

A Comparative Guide to the Synthetic Routes of 2-(4-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-nitrophenyl)benzoic acid, a key intermediate in the preparation of various pharmacologically active compounds and functional materials, can be achieved through several strategic pathways. This guide provides a comparative analysis of the most pertinent synthetic routes, offering detailed experimental protocols and performance data to aid in the selection of the most suitable method for your research and development needs. The primary methods discussed include the Suzuki-Miyaura coupling, the Ullmann condensation, and a multi-step approach involving Friedel-Crafts acylation followed by oxidation.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Key Features Typical Yield Reaction Conditions Advantages Disadvantages
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a halobenzoic acid with a nitrophenylboronic acid.High (89-99%)Mild (Room temperature to moderate heating)High yields, excellent functional group tolerance, mild conditions, commercially available starting materials.Cost of palladium catalyst, potential for catalyst poisoning by certain functional groups.
Ullmann Condensation Copper-catalyzed coupling of a halobenzoic acid with a nitro-substituted aryl halide.Moderate to GoodHarsh (High temperatures, often >200°C)Utilizes readily available starting materials, historically significant method.Harsh reaction conditions, often requires stoichiometric amounts of copper, potential for side reactions.
Friedel-Crafts Acylation & Oxidation Two-step process involving the acylation of a biphenyl precursor followed by oxidation of the introduced acyl group.Moderate to GoodAcylation: Lewis acid catalyst; Oxidation: Strong oxidizing agents.Avoids the use of expensive transition metal catalysts for the C-C bond formation.Multi-step process, potential for isomeric impurities during acylation, harsh oxidation conditions.

Synthetic Pathways and Methodologies

This section details the reaction schemes and provides step-by-step experimental protocols for each synthetic route.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the synthesis of this compound, this reaction involves the palladium-catalyzed coupling of a 2-halobenzoic acid with 4-nitrophenylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents 2-bromobenzoic_acid 2-Bromobenzoic Acid product This compound 2-bromobenzoic_acid->product 4-nitrophenylboronic_acid 4-Nitrophenylboronic Acid 4-nitrophenylboronic_acid->product Pd_catalyst Pd Catalyst (e.g., [PdCl2(glycine)2]) Pd_catalyst->product Base Base (e.g., K2CO3) Base->product Solvent Solvent (e.g., Water) Solvent->product

Caption: Suzuki-Miyaura coupling for this compound.

Experimental Protocol:

A typical procedure for the Suzuki-Miyaura coupling is as follows[1]:

  • Preparation of the Catalyst: A water-soluble palladium-glycine complex, [PdCl2(glycine)2], can be prepared by stirring palladium chloride and glycine in a mixture of ethanol and acetic acid at room temperature for 24 hours.

  • Reaction Setup: In a round-bottomed flask, combine 2-bromobenzoic acid (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), the palladium-glycine catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add distilled water (5.0 mL) to the flask.

  • Reaction: Stir the mixture at room temperature under air for 1.5 hours.

  • Work-up: After the reaction is complete, the product precipitates from the mixture. Filter the precipitate and wash it with distilled water.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Performance Data:
ParameterValueReference
Yield 89-99%[1]
Catalyst Loading 0.1 mol%[1]
Reaction Time 1.5 hours[1]
Temperature Room Temperature[1]
Solvent Water[1]
Base K₂CO₃[1]

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl linkages, typically requiring copper catalysis and high temperatures.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents 2-chlorobenzoic_acid 2-Chlorobenzoic Acid product This compound 2-chlorobenzoic_acid->product nitrobenzene Nitrobenzene nitrobenzene->product Cu_catalyst Copper Catalyst Cu_catalyst->product Base Base Base->product Solvent High-boiling Solvent Solvent->product

Caption: Ullmann condensation for this compound.

Experimental Protocol:

A general procedure for the Ullmann condensation is as follows[2]:

  • Reaction Setup: In a high-pressure reaction vessel, combine 2-chlorobenzoic acid, an excess of nitrobenzene (which can also serve as the solvent), a copper catalyst (e.g., copper powder or a copper(I) salt), and a base (e.g., potassium carbonate).

  • Reaction: Heat the mixture to a high temperature (often exceeding 210°C) with vigorous stirring for several hours.

  • Work-up: After cooling, the reaction mixture is typically diluted with a solvent and washed with acid to remove the base and copper salts.

  • Purification: The product is then isolated and purified, often through crystallization.

Friedel-Crafts Acylation and Subsequent Oxidation

This two-step approach first establishes the biphenyl core through a Friedel-Crafts reaction and then modifies a functional group to yield the final carboxylic acid.

Reaction Scheme:

Friedel_Crafts_Oxidation cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation biphenyl Biphenyl intermediate 2-Acetyl-4'-nitrobiphenyl biphenyl->intermediate acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->intermediate product This compound intermediate->product oxidant Oxidizing Agent (e.g., Nitric Acid) oxidant->product

Caption: Friedel-Crafts acylation and oxidation route.

Experimental Protocol (Hypothetical, based on similar transformations):

Step 1: Friedel-Crafts Acylation of 4-Nitrobiphenyl

  • Reaction Setup: To a cooled (0°C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride.

  • Substrate Addition: Slowly add a solution of 4-nitrobiphenyl in the same solvent.

  • Reaction: Allow the reaction to stir at room temperature for several hours.

  • Work-up: Quench the reaction by carefully pouring it onto ice, followed by extraction with an organic solvent. The organic layer is then washed and dried.

Step 2: Oxidation of 2-Acetyl-4'-nitrobiphenyl

A procedure for the oxidation of a related compound, 2-nitroacetophenone, is described in a patent and can be adapted[3]:

  • Reaction Setup: In a flask equipped with a reflux condenser, prepare a mixture of concentrated nitric acid, water, and a catalytic amount of ammonium metavanadate.

  • Substrate Addition: Heat the mixture to boiling and add 2-acetyl-4'-nitrobiphenyl portion-wise.

  • Reaction: Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, and the crude product will precipitate.

  • Purification: Filter the solid, wash it, and recrystallize to obtain the pure this compound.

Performance Data (for the oxidation step of a similar compound):
ParameterValueReference
Yield 82% (for 2-nitrobenzoic acid from 2-nitroacetophenone)[3]
Reagent Aqueous Nitric Acid[3]
Catalyst Ammonium metavanadate[3]
Temperature Reflux[3]
Reaction Time 6 hours[3]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most efficient and versatile method, offering high yields under mild conditions. While the Ullmann condensation is a historically important route, its requirement for harsh conditions makes it less favorable in modern synthetic chemistry. The Friedel-Crafts acylation followed by oxidation presents a viable alternative, particularly if the necessary starting materials are readily available and the use of palladium is to be avoided. The choice of synthetic route will ultimately depend on the specific requirements of the research, including cost, scalability, and available equipment.

References

A Comparative Guide to Catalysts for the Synthesis of 2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. 2-(4-nitrophenyl)benzoic acid, a key building block in various pharmaceutical and materials science applications, is typically synthesized via cross-coupling reactions. The choice of catalyst is a critical factor influencing the yield, efficiency, and environmental impact of this synthesis. This guide provides a comparative analysis of common catalysts, supported by available experimental data, to aid in the selection of the most suitable catalytic system.

The synthesis of this compound predominantly relies on the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between an aryl halide (typically 2-bromobenzoic acid or 2-chlorobenzoic acid) and 4-nitrophenylboronic acid. The performance of this reaction is highly dependent on the catalyst employed, with palladium, nickel, and copper-based systems being the most prevalent. Organocatalysis is also emerging as a viable, metal-free alternative.

Performance Comparison of Catalytic Systems

Catalyst TypeCatalyst System ExampleSubstratesYield (%)Reaction Time (h)Catalyst Loading (mol%)Temperature (°C)Key AdvantagesKey Disadvantages
Palladium [PdCl₂(NH₂CH₂COOH)₂][1]Aryl bromides with carboxyl group & Aryl boronic acidsHigh1.5 - 60.1 - 1Room Temp.High efficiency, mild conditions, broad substrate scope.High cost, potential for metal contamination in the final product.
Pd/C[2]4-bromobenzoic acid & phenylboronic acidEfficient0.5Not specifiedRoom Temp.Recyclable, ligand-free, operates in air.May require higher temperatures for less reactive substrates.
Nickel NiCl₂(dppp)Aryl sulfamates & Arylboronic acidsGood to ExcellentNot specified1.0 - 1.5Not specifiedLower cost than palladium, unique reactivity.[3]Can be more sensitive to air and moisture, potentially lower functional group tolerance.
Copper CuIArylboronate esters & Aryl iodidesGood to ExcellentNot specified2Not specifiedLow cost, environmentally friendly.Often requires higher temperatures and specific ligands, may have a more limited substrate scope.
Organocatalyst Not specified for this reactionGeneral biaryl synthesisModerate to ExcellentVariesVariesVariesMetal-free, avoids metal contamination, environmentally benign.May require specific substrates, potentially longer reaction times and higher catalyst loadings.

Detailed Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for palladium-catalyzed Suzuki-Miyaura coupling reactions, which can be adapted for the synthesis of this compound.

Palladium-Catalyzed Synthesis using [PdCl₂(NH₂CH₂COOH)₂][1]

This protocol describes a highly efficient, phosphine-free palladium-catalyzed Suzuki-Miyaura coupling reaction in water at room temperature.

Materials:

  • Aryl halide (e.g., 2-bromobenzoic acid) (1.0 mmol)

  • Aryl boronic acid (e.g., 4-nitrophenylboronic acid) (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • In a round-bottomed flask, combine the aryl halide, aryl boronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the mixture at room temperature under air for 1.5 to 6 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Visualization of Experimental Workflow and Catalyst Selection Logic

To further clarify the processes involved in catalyst selection and experimental execution, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Reactants (2-halobenzoic acid, 4-nitrophenylboronic acid) Mixing Mixing of Reactants, Catalyst, Solvent, Base Reactants->Mixing Catalyst Catalyst Selection (Pd, Ni, Cu, Organo) Catalyst->Mixing Solvent Solvent & Base Selection Solvent->Mixing Heating Heating & Stirring Mixing->Heating Set Temperature Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Reaction Quenching Monitoring->Quenching Completion Extraction Extraction & Washing Quenching->Extraction Purification Purification (Crystallization, Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

General workflow for catalytic synthesis.

Catalyst_Selection Start Start: Catalyst Selection Cost Cost a Concern? Start->Cost Metal_Contamination Metal Contamination a Critical Issue? Cost->Metal_Contamination Yes High_Yield Highest Yield Paramount? Cost->High_Yield No Ni_Catalyst Nickel Catalyst Metal_Contamination->Ni_Catalyst No Organocatalyst Organocatalyst Metal_Contamination->Organocatalyst Yes Pd_Catalyst Palladium Catalyst High_Yield->Pd_Catalyst Yes High_Yield->Ni_Catalyst No, but good yield needed Mild_Conditions Mild Conditions Required? Mild_Conditions->Pd_Catalyst Yes Mild_Conditions->Organocatalyst Consider if conditions are suitable Pd_Catalyst->Mild_Conditions Often allows for milder conditions Ni_Catalyst->Mild_Conditions Consider cost vs. conditions Cu_Catalyst Copper Catalyst

Decision tree for catalyst selection.

Conclusion

The synthesis of this compound is most reliably achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which offer high yields under mild conditions. However, the high cost of palladium and the potential for metal contamination are significant drawbacks, particularly in pharmaceutical applications. Nickel and copper catalysts present more cost-effective alternatives, though they may require more stringent reaction conditions and their substrate scope can be more limited. For applications where metal contamination is a critical concern, organocatalysis offers a promising, albeit less developed, avenue.

The choice of catalyst should be guided by a careful consideration of the specific requirements of the synthesis, including cost, desired yield, purity specifications, and environmental impact. The data and protocols presented in this guide provide a foundation for making an informed decision and for the further development of efficient and sustainable synthetic routes to this compound.

References

A Comparative Guide to Validating the Purity of Synthesized 2-(4-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical techniques for validating the purity of 2-(4-nitrophenyl)benzoic acid, a key intermediate in various synthetic pathways. To offer a clear benchmark, we will compare its purity validation with that of a widely available, high-purity isomer, 4-nitrobenzoic acid.

The accurate determination of a compound's purity is paramount, as impurities can significantly impact experimental outcomes, biological activity, and safety profiles. This guide outlines the standard methodologies and presents the expected data for a highly pure sample of this compound, contrasted with the well-characterized 4-nitrobenzoic acid.

Comparison of Analytical Data for Purity Validation

A battery of analytical techniques is employed to provide a comprehensive assessment of a compound's purity. Below is a summary of the expected results for this compound and the comparative data for high-purity 4-nitrobenzoic acid.

Analytical TechniqueThis compound (Expected)4-Nitrobenzoic Acid (Alternative)
Melting Point A sharp melting point is indicative of high purity. The literature value for the related compound 2-(4-nitrophenylthio)benzoic acid is 229-231 °C, suggesting a similar sharp range for the target compound.237-240 °C (a sharp, well-defined range indicates high purity)[1]
¹H NMR The proton NMR spectrum should show distinct signals corresponding to the aromatic protons. A clean spectrum, free from extraneous peaks, is a primary indicator of purity. For a structurally similar compound, 4-phenyl-2-nitrobenzoic acid, the aromatic protons appear in the DMSO-d6 spectrum.A clean spectrum with characteristic peaks for the aromatic protons.
HPLC A single, sharp peak should be observed in the chromatogram, indicating the absence of impurities. The retention time will be specific to the compound and the chromatographic conditions.A single, sharp peak with a purity often exceeding 99% by GC analysis[2].
Mass Spectrometry The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (243.21 g/mol ).The mass spectrum will show the molecular ion peak at m/z 167.12[3].

Experimental Protocols for Purity Validation

Detailed and standardized protocols are essential for reproducible and reliable purity assessment.

Melting Point Determination

Protocol:

  • A small, finely powdered sample of the synthesized compound is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid). The mobile phase should be filtered and degassed.

  • Standard and Sample Preparation: A standard solution of a known high-purity reference material is prepared. The synthesized this compound is dissolved in a suitable solvent to a known concentration.

  • Chromatographic Conditions: A reverse-phase C18 column is commonly used for benzoic acid derivatives[4][5]. The flow rate is typically set to 1.0 mL/min, and the column oven temperature is maintained at a constant value (e.g., 25 °C). Detection is usually performed using a UV detector at a wavelength where the compound has strong absorbance.

  • Analysis: The standard and sample solutions are injected into the HPLC system. The purity of the synthesized compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: The chemical shifts, integration values, and coupling constants of the observed signals are analyzed to confirm the structure of the compound. The absence of unexpected signals is a strong indicator of purity.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: An appropriate ionization technique is used, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Interpretation: The presence of the molecular ion peak corresponding to the expected molecular weight confirms the identity of the compound. The fragmentation pattern can provide further structural information.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical flow of the experimental procedures for validating the purity of a synthesized compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesized This compound Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Physical Characterization HPLC HPLC Analysis Purification->HPLC Chromatographic Purity NMR NMR Spectroscopy Purification->NMR Structural Confirmation & Purity MassSpec Mass Spectrometry Purification->MassSpec Molecular Weight Verification PurityCheck Purity Meets Specification? MeltingPoint->PurityCheck HPLC->PurityCheck NMR->PurityCheck MassSpec->PurityCheck Pass Pure Compound PurityCheck->Pass Yes Fail Further Purification Required PurityCheck->Fail No

Caption: Experimental workflow for purity validation.

Logical Relationship of Purity Indicators

The different analytical techniques provide complementary information to build a comprehensive picture of the compound's purity.

Purity_Indicators cluster_properties Observed Properties cluster_interpretation Interpretation cluster_conclusion Conclusion SharpMP Sharp Melting Point Homogeneity Sample Homogeneity SharpMP->Homogeneity SinglePeak Single HPLC Peak NoImpurities Absence of Significant Impurities SinglePeak->NoImpurities CleanNMR Clean NMR Spectrum CorrectStructure Correct Chemical Structure CleanNMR->CorrectStructure CorrectMass Correct Molecular Ion CorrectMW Correct Molecular Weight CorrectMass->CorrectMW HighPurity High Purity Confirmed Homogeneity->HighPurity NoImpurities->HighPurity CorrectStructure->HighPurity CorrectMW->HighPurity

References

cross-referencing experimental data with published literature on 2-(4-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and biological properties of 2-(4-nitrophenyl)benzoic acid and a relevant therapeutic alternative, Fenbufen. The information presented is a synthesis of published literature and experimental data, designed to assist in research and development endeavors.

I. Physicochemical Properties

A summary of the key physicochemical properties of this compound and Fenbufen is presented below. While specific experimental data for this compound is limited in publicly available literature, data for structurally related compounds is included for comparative purposes.

PropertyThis compoundFenbufen4-Nitrobenzoic Acid (Isomer)2-(4-nitrophenylthio)benzoic acid (Related Compound)
Molecular Formula C₁₃H₉NO₄C₁₆H₁₄O₃C₇H₅NO₄C₁₃H₉NO₄S
Molecular Weight 243.21 g/mol [1]254.285 g/mol [2]167.12 g/mol 275.28 g/mol [3]
Melting Point Not available in literature186 °C[2]237-240 °C[4]229-231 °C[3]
CAS Number 18211-41-1[1]36330-85-5[2]62-23-7[4]20904-30-7[3]
InChI Key IVKKQTQLZURECG-UHFFFAOYSA-N[1]ZPAKPRAICRBAOD-UHFFFAOYSA-N[2]OTLNPYWUJOZPPA-UHFFFAOYSA-NNot Available

II. Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a comparison of available spectroscopic information.

A. ¹H NMR Spectroscopy
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound Not available in literatureData not available.
4-phenyl-2-nitrobenzoic acid (related compound) DMSO-d₆¹H NMR data is available for this related compound, which can provide a reference for the expected aromatic proton signals.[5]
Fenbufen Not available in literatureSpecific ¹H NMR data for Fenbufen is not detailed in the provided search results.
4-Nitrobenzoic Acid (Isomer) Not available in literature¹H NMR spectra are available for this isomer.[6]
B. FT-IR Spectroscopy
CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignments
This compound Not available in literatureExpected characteristic bands for C=O (carboxylic acid), O-H (carboxylic acid), and N-O (nitro group) stretching.
2-nitrophenyl benzoate (related compound) Characteristic absorption bands are present.[1]C=O stretching, aromatic C=C stretching.
2-nitro-N-(4-nitrophenyl)benzamide (related compound) 3251 (N-H stretch), 1667 (C=O stretch), 1610 (aromatic C=C stretch)[1]Amide and nitro group vibrations.
Fenbufen Not available in literatureExpected characteristic bands for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and aromatic C-H stretching.
Benzoic Acid ~3300-2500 (broad, O-H stretch), 1700-1680 (C=O stretch), ~1320-1210 (C-O stretch), ~1100-1000 (aryl C-H stretch)[7]Carboxylic acid and aromatic ring vibrations.

III. Synthesis Methodologies

A. This compound

The synthesis of this compound can be achieved through classical methods for forming biaryl linkages.

1. Ullmann Condensation: This is a common method for the formation of C-C bonds between aryl halides.[1]

  • Reaction Scheme:

  • General Protocol:

    • A mixture of an aryl halide (e.g., 1-iodo-4-nitrobenzene), a second aryl halide with a carboxylic acid group (e.g., 2-bromobenzoic acid), and copper powder are heated in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.

    • The reaction is typically carried out at elevated temperatures for several hours.

    • After cooling, the reaction mixture is worked up by pouring it into an acidic solution to precipitate the product.

    • The crude product is then purified by recrystallization.

A detailed protocol for a similar Ullmann condensation to synthesize N-Phenylanthranilic acid involves refluxing the reactants with potassium carbonate and copper bronze in DMF for 4 hours.[8]

B. Fenbufen

Fenbufen is synthesized via a Friedel-Crafts acylation reaction.[2]

1. Friedel-Crafts Acylation:

  • Reaction Scheme:

  • Detailed Protocol:

    • To a solution of succinic anhydride and biphenyl in a solvent like dichloromethane or nitrobenzene, aluminum chloride (AlCl₃) is added portion-wise at room temperature under an inert atmosphere.[9]

    • The mixture is stirred overnight at room temperature.[9]

    • The reaction is quenched by pouring the mixture into a solution of 1N HCl.[9]

    • The organic layer is extracted with ethyl acetate, dried over magnesium sulfate, and the solvent is evaporated.[9]

    • The crude product is purified by recrystallization from a suitable solvent system like ethyl acetate and hexane.[9] A video demonstrating the synthesis of Fenbufen is also available.[10]

IV. Biological Activity and Signaling Pathways

A. This compound

The specific biological activities of this compound are not well-documented in the available literature. However, the biphenyl-2-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, suggesting its potential to interact with multiple biological targets.[2] The nitro group can be reduced to an amino group, which is a common transformation in drug metabolism and can lead to different biological effects.[1]

B. Fenbufen

Fenbufen is a well-characterized non-steroidal anti-inflammatory drug (NSAID).[2] It functions as a pro-drug , being converted in the body to its active metabolite, 4-biphenylacetic acid (BPAA).[11]

  • Mechanism of Action: The primary mechanism of action of Fenbufen's active metabolite is the inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2.[11] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12]

Signaling Pathway of COX Inhibition by Fenbufen's Active Metabolite:

The inhibition of COX enzymes by the active metabolite of Fenbufen interrupts the inflammatory cascade. This pathway is a critical target for many anti-inflammatory drugs.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Fenbufen_Metabolite Fenbufen Active Metabolite (4-biphenylacetic acid) Fenbufen_Metabolite->COX1 Inhibition Fenbufen_Metabolite->COX2 Inhibition

Caption: COX Inhibition Pathway by Fenbufen's Active Metabolite.

Experimental Workflow for Synthesis and Purification:

The following diagram illustrates a general workflow for the synthesis and purification of a biaryl carboxylic acid, applicable to both this compound and Fenbufen with modifications to the specific reaction conditions.

Synthesis_Workflow Start Starting Materials (e.g., Aryl Halides, Anhydride) Reaction Chemical Reaction (e.g., Ullmann or Friedel-Crafts) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Crude Product Purification (Recrystallization) Workup->Purification Characterization Product Characterization (NMR, IR, Melting Point) Purification->Characterization Final_Product Pure Biaryl Carboxylic Acid Characterization->Final_Product

Caption: General Synthesis and Purification Workflow.

V. Conclusion

This guide provides a comparative overview of this compound and Fenbufen. While Fenbufen is a well-established NSAID with a clear mechanism of action, the biological properties of this compound remain largely unexplored, despite its interesting chemical scaffold. The provided data on synthesis and characterization of related compounds can serve as a valuable resource for researchers interested in further investigating the potential of this compound and its derivatives. The detailed protocols and signaling pathway information for Fenbufen offer a solid benchmark for comparison and further drug development studies.

References

A Comparative Guide to 2-(4-nitrophenyl)benzoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical intermediates and research chemicals, the selection of a starting material can significantly influence the efficiency of a synthetic route and the properties of the final product. This guide provides a comprehensive comparison of 2-(4-nitrophenyl)benzoic acid with structurally similar compounds, offering insights into its advantages based on available experimental data.

Introduction to this compound

This compound is a biphenyl carboxylic acid derivative characterized by a nitro group at the para-position of one phenyl ring and a carboxylic acid group at the ortho-position of the other. This unique arrangement of functional groups on a twisted biphenyl scaffold imparts specific chemical properties that can be advantageous in various synthetic applications. The biphenyl-2-carboxylic acid framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1]

Compared Compounds

For this guide, we will compare this compound with two key compounds:

  • 4-Nitrobenzoic Acid: An isomer that allows for the evaluation of the impact of the second phenyl ring.

  • 2-(4-methylphenyl)benzoic Acid: An analog where the electron-withdrawing nitro group is replaced by an electron-donating methyl group, highlighting the electronic effects on the molecule's properties.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these molecules, such as acidity (pKa) and solubility, are critical determinants of their reactivity and handling.

PropertyThis compound4-Nitrobenzoic Acid2-(4-methylphenyl)benzoic Acid
Molecular Weight 243.21 g/mol 167.12 g/mol 212.24 g/mol [2]
pKa Estimated ~3.2-3.43.44[3]~3.90 (Predicted)
Melting Point Not available237-240 °CNot available
Solubility in Water PoorPoorly soluble (<1 mg/mL)[4]Poorly soluble

Acidity: The acidity of these compounds is primarily influenced by the electronic nature of the substituents on the phenyl rings. The nitro group is a strong electron-withdrawing group, which stabilizes the carboxylate anion through inductive and resonance effects, thereby increasing the acidity (lower pKa value).

Solubility: All three compounds exhibit poor solubility in water, a common characteristic of aromatic carboxylic acids. Their solubility in organic solvents is generally higher. For instance, 4-nitrobenzoic acid is more soluble in polar organic solvents.[4] The larger, more rigid structure of the biphenyl derivatives might slightly reduce their solubility compared to 4-nitrobenzoic acid in some solvents.

Advantages of this compound

The primary advantages of using this compound over the compared compounds lie in its unique structural features and the reactivity of its functional groups.

  • Dual Functionality: The presence of both a carboxylic acid and a nitro group allows for a wide range of chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, which can then undergo further reactions such as diazotization or acylation.[1] This dual reactivity makes it a versatile building block in the synthesis of complex molecules.

  • Privileged Scaffold: The biphenyl-2-carboxylic acid core is a key structural motif in many biologically active compounds, including the "sartan" class of antihypertensive drugs, for which 2-(4-methylphenyl)benzoic acid is an intermediate.[1] The presence of the nitro group in this compound offers a handle for further functionalization, potentially leading to novel therapeutic agents.

  • Enhanced Acidity: The increased acidity compared to its methyl analog can be advantageous in reactions where proton donation is a key step or for forming stable carboxylate salts.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann reaction is a classical method for the formation of biaryl compounds.[1]

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-chlorobenzoic_acid 2-Chlorobenzoic Acid product This compound 2-chlorobenzoic_acid->product 1-iodo-4-nitrobenzene 1-Iodo-4-nitrobenzene 1-iodo-4-nitrobenzene->product catalyst Copper Catalyst (e.g., CuI) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product temperature High Temperature temperature->product

Ullmann condensation for this compound.

Materials:

  • 2-Chlorobenzoic acid

  • 1-Iodo-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 1-iodo-4-nitrobenzene (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (typically around 150-160 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the crude product and wash it with water.

  • For purification, dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Logical Comparison Workflow

The following diagram illustrates a logical workflow for selecting between this compound and its alternatives based on desired molecular properties.

Compound_Selection_Logic start Start: Desired Molecular Properties electron_withdrawing Need for strong electron-withdrawing group? start->electron_withdrawing biphenyl_scaffold Biphenyl scaffold required? electron_withdrawing->biphenyl_scaffold Yes select_2_methyl Select: 2-(4-methylphenyl)benzoic acid electron_withdrawing->select_2_methyl No (or electron-donating) select_2_nitro Select: This compound biphenyl_scaffold->select_2_nitro Yes select_4_nitro Select: 4-Nitrobenzoic Acid biphenyl_scaffold->select_4_nitro No

Decision tree for compound selection.

Conclusion

This compound presents a valuable combination of a privileged biphenyl-2-carboxylic acid scaffold and the versatile reactivity of a nitro group. Its enhanced acidity and dual functional handles offer distinct advantages for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. While its solubility profile is similar to related compounds, its unique electronic and structural features make it a superior choice for specific synthetic strategies where electron-withdrawing effects and opportunities for further functionalization are desired. Researchers and drug development professionals should consider these advantages when designing synthetic routes that can leverage the unique chemical properties of this compound.

References

comparative study of the reactivity of different 2-arylbenzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Reactivity of 2-Arylbenzoic Acids

This guide provides a comparative study on the reactivity of various 2-arylbenzoic acids, tailored for researchers, scientists, and professionals in drug development. It delves into key reactions, presents comparative experimental data, and outlines the underlying mechanisms that govern their chemical behavior.

Introduction to 2-Arylbenzoic Acids

2-Arylbenzoic acids are a class of biaryl compounds characterized by a benzoic acid moiety connected to an aryl group at the ortho position. This structural motif is a cornerstone in the synthesis of various bioactive molecules and functional materials, including chiral ligands and benzocoumarins. The reactivity of these molecules is significantly influenced by the nature and position of substituents on both aromatic rings, offering a rich landscape for synthetic exploration.

Key Reactions and Comparative Reactivity

The reactivity of 2-arylbenzoic acids is diverse, encompassing intramolecular cyclizations, C-H functionalization, and reactions involving the carboxylic acid group. This section compares the reactivity of differently substituted 2-arylbenzoic acids in some of these key transformations.

Dehydrogenative Lactonization

One of the most studied reactions of 2-arylbenzoic acids is their intramolecular dehydrogenative lactonization to form benzo-3,4-coumarins. This transformation is crucial for accessing a class of compounds with significant biological activities.[1] Recent advancements have enabled this reaction under mild, metal-free conditions using visible-light photoredox catalysis.[2][3]

The efficiency of this cyclization is dependent on the electronic nature of the substituents on the pendant aryl ring. A comparative study using 9-mesityl-10-methylacridinium perchlorate as a photocatalyst and (NH₄)₂S₂O₈ as a terminal oxidant reveals the following trends[1][4]:

Table 1: Photocatalytic Dehydrogenative Lactonization of 4'-Substituted 2-Arylbenzoic Acids

Substituent (at 4'-position)Electron-donating/withdrawingProduct Yield (%)
OMeStrong donating87
tBuDonating81
MeDonating78
HNeutral85
FWeak withdrawing81
ClWithdrawing76
BrWithdrawing73
CO₂MeStrong withdrawing53
CNStrong withdrawing65
NO₂Very strong withdrawing60

Data sourced from studies on photocatalytic dehydrogenative lactonization.[1][4]

The data indicates that both electron-donating and electron-withdrawing groups are well-tolerated in this reaction, furnishing the corresponding benzocoumarins in good yields.[5] Generally, substrates with electron-donating groups tend to give slightly higher yields. For less reactive substrates, such as those with strong electron-withdrawing groups, a higher concentration of the oxidant may be required.[1]

For 3'-substituted 2-arylbenzoic acids, the reaction proceeds with good yields and notable regioselectivity.[1]

Experimental Protocol: General Procedure for Photocatalytic Dehydrogenative Lactonization [4]

A mixture of the 2-arylbenzoic acid (0.2 mmol), [Acr⁺-Mes]ClO₄⁻ (2 mol %), and (NH₄)₂S₂O₈ (1.5-3.0 equiv.) in a solvent mixture (e.g., CH₃CN/H₂O or DCE/H₂O) is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated using standard workup and purification procedures.

Reaction Pathway: Dehydrogenative Lactonization

The reaction is proposed to proceed via a homolytic aromatic substitution pathway.[2][3] The photocatalyst in its excited state oxidizes the 2-arylbenzoic acid to a benzoyloxy radical. This radical then undergoes an intramolecular cyclization onto the adjacent aryl ring, followed by further oxidation and deprotonation to yield the final benzocoumarin product.

Dehydrogenative_Lactonization cluster_main Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_radical Reduced PC•⁻ PC_star->PC_radical SET Acid 2-Arylbenzoic Acid PC_radical->PC Oxidation Cyclized_Radical Cyclized Radical Intermediate Radical Benzoyloxy Radical Acid->Radical Oxidation by PC* Radical->Cyclized_Radical Intramolecular Cyclization Product Benzocoumarin Cyclized_Radical->Product Oxidation & -H⁺

Caption: Proposed mechanism for photocatalytic dehydrogenative lactonization.

Atroposelective C–H Olefination

Palladium-catalyzed atroposelective C–H olefination provides a direct method for synthesizing axially chiral biaryl-2-carboxylic acids, which are valuable as chiral catalysts and ligands.[6] This reaction utilizes the carboxylic acid group as a native directing group.

A broad range of functional groups on the phenyl ring, including methyl, methoxy, fluoro, and chloro groups, are well-tolerated, providing the desired products in good yields (47–84%) and with excellent enantioselectivities (90–99% ee).[6] The reaction is also compatible with sterically hindered substrates.

Experimental Workflow: Atroposelective C–H Olefination

CH_Olefination_Workflow Start Start: 2-Arylbenzoic Acid + Alkene Reaction Reaction Vessel: - Pd(OAc)₂ (catalyst) - Chiral Ligand (e.g., L-pGlu-OH) - Additives Start->Reaction Heating Heating & Stirring Reaction->Heating Esterification In-situ Esterification (e.g., with MeI) Heating->Esterification Purification Purification (e.g., Chromatography) Esterification->Purification Product Product: Axially Chiral Biaryl Ester Purification->Product Substituent_Effects Substituent Substituent on Aryl Ring Electronic Electronic Effects Inductive Resonance Substituent->Electronic Reactivity Ring Reactivity Activated Deactivated Electronic->Reactivity Acidity Carboxylic Acid Acidity Increased Decreased Electronic->Acidity Outcome Reaction Outcome | {Rate | Yield | Regioselectivity} Reactivity->Outcome Acidity->Outcome

References

benchmark studies for 2-(4-nitrophenyl)benzoic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 2-(4-nitrophenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the experimental details of the two primary synthetic routes: the modern Suzuki-Miyaura coupling and the classical Ullmann condensation, presenting a side-by-side comparison of their performance based on available experimental data.

The core challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the two phenyl rings. Both the palladium-catalyzed Suzuki-Miyaura coupling and the copper-mediated Ullmann condensation are viable methods to achieve this transformation, each with its own set of advantages and disadvantages.

At a Glance: Performance Comparison

ParameterSuzuki-Miyaura CouplingUllmann Condensation
Typical Yield High (often >90%)Moderate to High
Reaction Temperature Mild to moderate (Room temp. to 100 °C)High (often >150 °C)
Catalyst Palladium complexesCopper powder or salts
Catalyst Loading Low (catalytic amounts)Often stoichiometric or high catalytic loading
Substrate Scope BroadGenerally requires electron-deficient aryl halides
Reaction Time Typically shorterCan be lengthy
Reagents Boronic acids (can be sensitive)Halobenzenes and nitroarenes
Environmental Impact Palladium can be a concernCopper is less toxic but used in larger amounts

Experimental Protocols and Methodologies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

General Protocol:

A typical procedure for the synthesis of this compound via Suzuki-Miyaura coupling involves the reaction of 2-bromobenzoic acid with 4-nitrophenylboronic acid.

  • Reactants: 2-bromobenzoic acid (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol)

  • Catalyst: A palladium catalyst, such as [PdCl2(NH2CH2COOH)2] (0.1 mol%)[1]

  • Base: Potassium carbonate (K2CO3) (3.0 mmol)

  • Solvent: Water (5.0 mL)

  • Temperature: Room temperature

  • Reaction Time: Approximately 1.5 hours[1]

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Work-up and Purification 2-bromobenzoic_acid 2-Bromobenzoic Acid Mix Mix Reactants, Catalyst, and Base in Solvent 2-bromobenzoic_acid->Mix 4-nitrophenylboronic_acid 4-Nitrophenylboronic Acid 4-nitrophenylboronic_acid->Mix Stir Stir at Room Temperature for 1.5 hours Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Product Product Dry->Product This compound

Suzuki-Miyaura Synthesis Workflow
Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl compounds, which traditionally involves the coupling of two aryl halides in the presence of copper metal at high temperatures.[2] Modern variations of this reaction may use copper salts as catalysts and can sometimes be performed under milder conditions.

General Protocol:

While specific data for the direct Ullmann coupling to form this compound is less commonly reported in recent literature, a general procedure can be extrapolated from classical methods. This would typically involve the reaction of a 2-halobenzoic acid derivative with a nitro-substituted aryl halide.

  • Reactants: A derivative of 2-halobenzoic acid and a nitro-substituted aryl halide.

  • Catalyst: Copper powder or a copper(I) salt (e.g., CuI).

  • Base: A base such as potassium carbonate may be required.

  • Solvent: A high-boiling polar solvent like DMF, NMP, or nitrobenzene.

  • Temperature: High temperatures, often exceeding 150-200°C, are characteristic of classical Ullmann conditions.[2]

  • Reaction Time: Can be several hours to a full day.

Logical Relationship Diagram:

Ullmann_Logic Start Starting Materials: 2-Halobenzoic Acid Derivative Nitro-substituted Aryl Halide Reaction Ullmann Condensation Start->Reaction Catalyst Copper Catalyst (Powder or Salt) Catalyst->Reaction Conditions High Temperature (>150°C) Polar Solvent Conditions->Reaction Product This compound Reaction->Product

References

Safety Operating Guide

Safe Disposal of 2-(4-Nitrophenyl)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-(4-Nitrophenyl)benzoic acid, aligning with standard safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE)Specification
Hand Protection Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[2]
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.[2][3] A face shield may also be necessary.[2]
Skin and Body Protection Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection If dusts are generated, use a NIOSH (US) or EN 166 (EU) approved respirator.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".

  • Do not mix with other waste streams.[1] Keep different chemical wastes separate to avoid dangerous reactions.

2. Container Management:

  • Use a compatible, non-reactive container, preferably the original container.[4]

  • Ensure the container is in good condition, free from leaks or damage.[4]

  • Keep the container tightly closed except when adding waste.[1][4]

3. On-site Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be cool and dry.[2][5]

4. Off-site Disposal:

  • Arrange for collection by a licensed hazardous waste disposal company.[2]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

5. Spill and Leak Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear the appropriate PPE as detailed in the table above.

  • For dry spills, carefully sweep or scoop the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][6]

  • Clean the affected area thoroughly.

  • Do not allow the spilled material to enter drains or waterways.[1][2][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_start Waste Generation cluster_handling Handling & Segregation cluster_containment Containment cluster_storage On-Site Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound for disposal ppe Don Appropriate PPE start->ppe Initiate Disposal spill Spill Occurs start->spill Accidental Release segregate Segregate from other waste streams ppe->segregate label_waste Label container: 'Hazardous Waste' segregate->label_waste container Use compatible, sealed container label_waste->container storage Store in designated, secure, and ventilated area container->storage disposal_co Contact licensed hazardous waste disposal company storage->disposal_co incinerate Incineration at approved facility disposal_co->incinerate contain_spill Contain and clean up spill avoiding dust generation spill->contain_spill contain_spill->label_waste Collect spilled material

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 2-(4-Nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenyl)benzoic acid. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses are not a substitute.[3][4]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against direct skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[3][5] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.
Laboratory CoatProvides a barrier against spills and splashes, protecting personal clothing and skin. Should be buttoned and fit properly.[3][5]
Respiratory Protection Use in a well-ventilated area or fume hoodHandling the solid compound may generate dust. Working in a fume hood is the best practice to avoid inhalation of airborne particles.[3] If a fume hood is not available, a properly fitted respirator may be required based on a risk assessment.
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects. Sandals or open-toed shoes are not permitted in the laboratory.[3][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.

Workflow for Handling this compound

prep Preparation weigh Weighing prep->weigh Ensure fume hood is operational transfer Transferring weigh->transfer Use appropriate tools (spatula, weigh paper) dissolve Dissolving transfer->dissolve Add solid to solvent slowly cleanup Cleaning dissolve->cleanup Once fully dissolved

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

Detailed Experimental Protocol:

  • Preparation:

    • Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that the fume hood is functioning correctly.

    • Assemble all necessary equipment, including glassware, spatulas, and a calibrated balance.

    • Put on all required personal protective equipment as outlined in the table above.[3]

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any dust.

    • Use a tared weigh boat or paper to accurately measure the desired amount of this compound.

    • Avoid creating dust by handling the solid gently. Do not pour the solid directly from the main container onto the balance.[6] Instead, use a clean spatula to transfer a small amount to a secondary container for weighing.

  • Transferring and Dissolving:

    • To transfer the weighed solid into a flask or beaker, carefully fold the weigh paper or use a spatula.

    • When dissolving, add the solid to the solvent slowly while stirring to prevent splashing and ensure efficient dissolution.

    • Keep the container covered as much as possible during the process.

  • Cleaning:

    • Thoroughly clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.

    • Dispose of the cleaning solvent as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable cleaning agent.

    • Properly dispose of any contaminated weigh paper, gloves, and other disposable materials in the designated solid chemical waste container.[7]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any associated contaminated materials is critical to ensure environmental protection and compliance with regulations.

Chemical Waste Disposal Pathway

start Waste Generation segregate Segregate Waste start->segregate label Label Container segregate->label store Store Safely label->store dispose Dispose via EHS store->dispose

Caption: The logical flow for the safe disposal of chemical waste generated from handling this compound.

Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other types of chemical waste unless compatibility has been confirmed.[8] At a minimum, segregate waste into solid and liquid streams.

    • Solid Waste: This includes contaminated gloves, weigh paper, and any un-rinsed disposable labware. Place these items in a clearly labeled, sealed plastic bag or a designated solid waste container.

    • Liquid Waste: This includes any solutions containing this compound and the first rinse of any glassware. Collect this waste in a compatible, leak-proof container. Do not use metal containers for acidic waste.[9]

  • Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7][9]

  • Storage: Store waste containers in a designated satellite accumulation area.[7] Ensure the containers are tightly sealed to prevent leaks or spills.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local and national regulations for hazardous waste disposal.[9][10] Never dispose of this chemical down the drain or in the regular trash.[11]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the latest regulatory requirements.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.